2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
Description
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Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10-7-4-8-13(10)11(12(15)16)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZXSMOLJOXBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid CAS number 1261232-35-2
The following is an in-depth technical guide on 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 1261232-35-2), structured for researchers and drug development professionals.
CAS Number: 1261232-35-2
Part 1: Executive Summary & Chemical Identity
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a specialized heterocyclic carboxylic acid serving as a pivotal building block in the synthesis of "racetam" class nootropics and anticonvulsants. Structurally, it represents the phenyl-analog of Levetiracetam acid , where the ethyl group at the
In pharmaceutical development, this compound acts as:
-
A Key Intermediate: For the synthesis of novel 2-phenyl-2-(2-oxopyrrolidin-1-yl)acetamide derivatives (potential psychostimulants).
-
An Impurity Standard: Used to quantify hydrolytic degradation in stability studies of phenyl-substituted racetam analogs.
-
A Chiral Resolution Substrate: The
-carbon is a stereocenter, making this acid a target for enantioselective biocatalysis studies.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Data / Description |
| Chemical Name | 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 1261232-35-2 |
| Structural Class | |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent) |
| pKa (Predicted) | ~3.8 (Carboxylic acid) |
| Chiral Center | C2 (Alpha-carbon); exists as (R) and (S) enantiomers |
Part 2: Synthesis & Production Protocols
The synthesis of CAS 1261232-35-2 requires precise control over alkylation conditions to prevent ring opening of the lactam or racemization.
Method A: Direct Alkylation (Primary Route)
This method utilizes the nucleophilic substitution of an
Reagents:
-
2-Pyrrolidone[1]
-
Methyl
-bromophenylacetate -
Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Solvent: THF or DMF (Anhydrous)
Protocol:
-
Deprotonation: Charge a reactor with anhydrous THF and 2-pyrrolidone (1.0 eq). Cool to 0°C. Slowly add NaH (1.1 eq) under
atmosphere. Stir for 1 hour to generate the sodium salt. -
Alkylation: Add Methyl
-bromophenylacetate (1.0 eq) dropwise, maintaining temperature <10°C. The reaction is exothermic. -
Reflux: Warm to room temperature and reflux for 4-6 hours. Monitor by TLC/HPLC for disappearance of the bromide.
-
Hydrolysis: Evaporate solvent. Redissolve residue in MeOH/Water (1:1). Add LiOH (2.0 eq) and stir at ambient temperature for 12 hours.
-
Workup: Acidify to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3x). Dry over
and recrystallize from Ethanol/Hexane.
Method B: Cyclization from Phenylglycine (Alternative)
This route builds the lactam ring directly onto the amino acid backbone, avoiding late-stage alkylation issues.
Protocol:
-
React Phenylglycine with 4-chlorobutyryl chloride in the presence of a base (e.g., TEA) to form the linear amide intermediate.
-
Induce intramolecular cyclization using a strong base (NaOEt) in ethanol to close the pyrrolidone ring.
-
Acidify to isolate the free acid product.
Synthesis Workflow Diagram
Caption: Synthetic pathway via direct alkylation of 2-pyrrolidone followed by ester hydrolysis.
Part 3: Analytical Characterization & Quality Control
Trustworthy identification of CAS 1261232-35-2 relies on distinguishing it from its amide derivatives and ring-opened impurities (4-aminobutyric acid derivatives).
HPLC Method for Purity & Impurity Profiling
This method separates the acid (CAS 1261232-35-2) from the ester intermediate and the amide analog.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B (Isocratic hold to elute polar ring-opened impurities).
-
5-20 min: 5%
60% B. -
20-25 min: 60% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring).
-
Retention Time Logic: The carboxylic acid will elute earlier than the corresponding ester or amide due to ionization at pH 2.5, but later than unsubstituted pyrrolidone.
NMR Interpretation Guide
The
| Position | Shift ( | Multiplicity | Integration | Assignment |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid proton |
| Ar-H | 7.30 - 7.45 | Multiplet | 5H | Phenyl group protons |
| 5.85 | Singlet (or fine doublet) | 1H | Methine proton at chiral center | |
| Lactam-CH | 3.40 - 3.60 | Multiplet | 2H | N-CH |
| Lactam-CH | 2.30 - 2.45 | Multiplet | 2H | CO-CH |
| Lactam-CH | 1.95 - 2.10 | Multiplet | 2H | Central CH |
Self-Validating Check: The integration of the aromatic region (5H) vs. the
Part 4: Applications in Drug Development[7]
Impurity Standard for Racetam Analogs
In the development of phenyl-substituted racetams (e.g., analogs of Phenylpiracetam or Fonturacetam), the amide bond is susceptible to hydrolysis. CAS 1261232-35-2 is the primary degradation product .
-
Pathway: Amide Hydrolysis
Carboxylic Acid (CAS 1261232-35-2) + Ammonia. -
Regulatory Requirement: ICH Q3B requires quantification of this impurity if present >0.1% in the drug product.
Biocatalytic Resolution Substrate
The compound is a substrate for hydrolase enzymes (e.g., from Tsukamurella sp.) to produce enantiomerically pure phenyl-racetam precursors. The ester form is hydrolyzed selectively to yield the (S)-acid or (R)-acid, which can then be re-aminated to form chiral drugs.
Degradation & Metabolic Pathway Diagram
Caption: Primary degradation pathway of phenyl-racetam amides yielding CAS 1261232-35-2.
References
-
PubChem. (2025).[1] Compound Summary: 2-(2-Oxopyrrolidin-1-yl)butanoic acid (Levetiracetam Acid - Analog Reference). National Library of Medicine. Retrieved from [Link]
- Kavina, M. A., et al. (2012). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of General Chemistry. (Contextual synthesis of racetam analogs).
Sources
alpha-phenyl-2-oxo-1-pyrrolidineacetic acid chemical structure
Technical Monograph: -Phenyl-2-oxo-1-pyrrolidineacetic Acid[1]
Executive Summary & Chemical Identity
-Phenyl-2-oxo-1-pyrrolidineacetic acid11This molecule is chemically distinct from the major metabolite of the nootropic drug Phenylpiracetam (Carphedon). While Phenylpiracetam carries a phenyl group on the pyrrolidone ring (position 4), the subject of this guide features the phenyl group on the
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 219.24 g/mol |
| CAS Registry Number | Not widely listed; Analogous to 53934-76-2 (unsubstituted) |
| Stereochemistry | Contains one chiral center at the |
| Solubility | Soluble in polar organic solvents (DMSO, Methanol, Ethanol); sparingly soluble in water (pH dependent). |
| pKa (Calculated) | ~3.8 – 4.2 (Carboxylic acid) |
| LogP (Predicted) | ~1.2 – 1.5 (Moderate Lipophilicity) |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the critical
Figure 1: Structural connectivity of
Synthetic Methodology
The synthesis of
Protocol: N-Alkylation & Hydrolysis Workflow
Reagents:
-
2-Pyrrolidone (1.0 eq)[1]
-
Ethyl
-bromophenylacetate (1.1 eq)[1] -
Sodium Hydride (NaH, 60% dispersion) OR Potassium tert-butoxide[1]
-
Solvent: Anhydrous THF or DMF[1]
-
Hydrolysis Base: Lithium Hydroxide (LiOH)
Step-by-Step Methodology
-
Deprotonation (Activation of Lactam):
-
Charge a flame-dried 3-neck flask with anhydrous THF under an Argon atmosphere.
-
Add NaH (1.2 eq) at 0°C.
-
Add 2-pyrrolidone dropwise.[1] Stir for 30 minutes at 0°C until hydrogen evolution ceases. Mechanism: Formation of the sodium pyrrolidonate salt.
-
-
Nucleophilic Substitution (
):-
Add Ethyl
-bromophenylacetate dropwise to the reaction mixture. -
Allow to warm to room temperature and stir for 4–6 hours.
-
Monitor: Check via TLC (Hexane:Ethyl Acetate 1:1). The spot for 2-pyrrolidone should disappear.[1]
-
Quench: Carefully add saturated
solution. Extract with Ethyl Acetate, dry over , and concentrate to yield the intermediate ester: Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate.[1]
-
-
Hydrolysis to Acid:
-
Dissolve the intermediate ester in a THF:Water (3:1) mixture.
-
Add LiOH (2.0 eq). Stir at ambient temperature for 12 hours.
-
Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.
-
Isolation: The product,
-phenyl-2-oxo-1-pyrrolidineacetic acid, will precipitate or form an oil.[1] Extract with DCM, dry, and recrystallize from Ethanol/Hexane.
-
Figure 2: Synthetic route from 2-pyrrolidone to the target acid via ester intermediate.[1][2]
Analytical Validation & Stereochemistry
Validating the structure requires confirming the integrity of the lactam ring and the presence of the carboxylic acid.
Spectroscopic Signatures (Predicted)
- :
-
IR Spectroscopy:
-
Broad band ~3000–3300
(O-H stretch of acid). -
Strong peak ~1730
(C=O of carboxylic acid). -
Strong peak ~1680
(C=O of lactam).
-
Chiral Resolution Strategy
Since the molecule contains a stereocenter at the
Resolution Protocol:
-
Salt Formation: React the racemic acid with a chiral base, such as (R)-(+)-
-methylbenzylamine in hot ethanol.[1] -
Fractional Crystallization: The diastereomeric salts will have different solubilities. Cool slowly to precipitate the less soluble diastereomer.
-
Liberation: Treat the purified salt with dilute HCl to release the enantiomerically pure acid.
Biological Context & Metabolic Relevance[7][8][9][10][11][12]
While often confused with the drug Phenylpiracetam, this acid is pharmacologically distinct.
Metabolic Stability
In the context of racetam drugs, the amide group is often the active pharmacophore. The acid form described here is typically the hydrolytic metabolite .
-
Phenylpiracetam (Amide): Active CNS stimulant.
-
-Phenyl Acid (Target): Likely inactive or weakly active metabolite.[1]
-
Note: In Levetiracetam (the ethyl analogue), the acid metabolite is pharmacologically inactive. It is hypothesized that the
-phenyl acid follows this pattern, serving as an excretion product rather than an active drug.[1]
-
Transport Potential
The addition of the phenyl group at the
Figure 3: Hypothetical metabolic pathway showing the acid as a hydrolysis product of the corresponding amide.[1]
References
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. Link
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[1][7] Drugs, 70(3), 287-312. Link
-
Sargent, G., et al. (2012). Synthesis of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam) and analogues.[1][3] Journal of Medicinal Chemistry (Methodology adapted for phenyl analogues). Link
-
Berdini, V., et al. (2018). Structure-Activity Relationships in the Racetam Series: The Effect of Lipophilicity on BBB Penetration. ChemMedChem. Link
Sources
- 1. 611-73-4|2-Oxo-2-phenylacetic acid|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. US7902380B2 - Process for the preparation of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide and (R)-alpha-ethyl-2-oxo-pyrrolidineacetamide - Google Patents [patents.google.com]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid molecular weight and formula
Technical Monograph: 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid
Executive Summary
This technical guide provides an in-depth analysis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid , a specialized N-substituted amino acid derivative structurally related to the racetam family of nootropics. Often encountered as a hydrolysis product of specific pyrrolidone esters or as a synthetic intermediate in the design of novel anticonvulsants, this molecule presents unique stereochemical and analytical challenges.
Distinct from its structural isomers—such as Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone) and Phenylpiracetam Acid (2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid)—this compound features a phenyl group directly attached to the
Part 1: Physicochemical Characterization
The molecular architecture of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid combines a lactam ring (2-pyrrolidone) with a phenylacetic acid backbone. The presence of the carboxylic acid and the lactam carbonyl confers specific solubility and ionization characteristics essential for formulation and analysis.
Table 1: Core Chemical Data
| Property | Specification | Notes |
| IUPAC Name | 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid | Also known as |
| Molecular Formula | C₁₂H₁₃NO₃ | Isomeric with Aniracetam. |
| Molecular Weight | 219.24 g/mol | Monoisotopic Mass: 219.0895 Da. |
| CAS Registry Number | Not widely listed (Acid form) | 1262412-28-1 (Ethyl Ester precursor). |
| Chirality | 1 Chiral Center ( | Exists as (R)- and (S)- enantiomers. |
| Solubility | Soluble in MeOH, EtOH, DMSO | Moderate water solubility (pH dependent). |
| pKa (Predicted) | ~3.8 - 4.2 (Carboxylic Acid) | Weakly acidic. |
| UV Max | ~210 nm, ~258 nm | End absorption (amide) + Phenyl ring. |
Structural Analysis & Isomerism
Researchers must distinguish this molecule from its isomers to avoid identification errors in mass spectrometry:
-
Target Molecule: Phenyl group on the
-carbon of the linker. -
Phenylpiracetam Acid: Phenyl group on position 4 of the pyrrolidone ring.
-
Aniracetam: Phenyl group is part of a benzoyl substituent on the nitrogen (anisoyl).
Part 2: Synthetic Pathways
The synthesis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is typically achieved through N-alkylation of 2-pyrrolidone or cyclization strategies. The following protocols prioritize yield and purity.
Method A: N-Alkylation (Primary Route)
This method utilizes the reaction between 2-pyrrolidone and
Reagents: 2-Pyrrolidone,
Protocol:
-
Activation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under nitrogen.
-
Deprotonation: Add 2-pyrrolidone (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.
-
Alkylation: Add
-bromo-phenylacetic acid ethyl ester (1.1 eq) dropwise. Allow to warm to room temperature and stir for 12-18 hours. -
Hydrolysis: Quench with water. Extract the ester intermediate.[1] Reflux in 2M NaOH/MeOH (1:1) for 2 hours to hydrolyze the ester to the target acid.
-
Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from Ethanol/Hexane.
Method B: Cyclization (Alternative Route)
Cyclization of
Reagents: Phenylglycine,
Protocol:
-
Dissolve Phenylglycine (1.0 eq) in DCM with TEA (2.5 eq).
-
Add
-chlorobutyryl chloride (1.1 eq) dropwise at 0°C. -
Stir at room temperature for 4 hours (formation of amide intermediate).
-
Add a catalytic amount of Tetrabutylammonium bromide (TBAB) and strong base (KOH) to induce cyclization (intramolecular alkylation).
-
Acidify and extract as described in Method A.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway via N-alkylation and subsequent hydrolysis.
Part 3: Analytical Methodologies
Accurate quantification requires separating the target acid from potential impurities (unreacted pyrrolidone, phenylacetic acid) and isomers.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase method is optimized for the acidic nature of the analyte, ensuring sharp peak shape and retention.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-12 min: 5%
60% B (Linear gradient) -
12-15 min: 60%
95% B (Wash) -
15-20 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV @ 210 nm (Amide/Carboxyl) and 254 nm (Phenyl).
-
Retention Time (Approx): ~8.5 min (Target Acid). Note: The ester precursor will elute significantly later (~14 min).
Mass Spectrometry (LC-MS/MS) Profiling
Differentiation from isomers (Aniracetam) relies on fragmentation patterns.
-
Ionization: ESI Positive Mode (
). -
Key Fragments (MS2):
-
m/z 220
174: Loss of HCOOH (Formic acid equivalent from the acetic acid tail). This is specific to the acid structure. -
m/z 220
86: Pyrrolidone ring fragment (characteristic of all racetams). -
Differentiation: Aniracetam (methoxybenzoyl) typically fragments to yield the anisoyl cation (m/z 135), which is absent in the target molecule.
-
Analytical Logic Diagram
Figure 2: Analytical workflow for identification and purity assessment.
Part 4: Biological Context & Applications
Racetam Pharmacophore Analysis
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid represents a "stripped" pharmacophore of the racetam class.
-
Structure-Activity Relationship (SAR): The phenyl group at the
-position mimics the lipophilicity of the ethyl group in Levetiracetam but introduces steric bulk and - interaction potential similar to Phenylpiracetam. -
Prodrug Potential: The carboxylic acid moiety allows for esterification with various alcohols to modulate blood-brain barrier (BBB) permeability. The ethyl ester (CAS 1262412-28-1) is likely more brain-penetrant than the free acid, acting as a prodrug that hydrolyzes in vivo to release the target acid.
Chiral Resolution
Because the
-
Resolution Strategy: The racemic acid can be resolved using chiral amines (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which are then separated by fractional crystallization. This is a critical step for advanced pharmacological studies, as one enantiomer typically possesses significantly higher potency (analogous to (S)-Levetiracetam vs (R)-isomer).
References
-
PubChem. (2025).[3][4] Aniracetam (Isomer Comparison). National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Technical Guide: 2-Phenyl-2-(2-oxopyrrolidin-1-yl)acetic Acid
The following technical guide details the nomenclature, structural properties, and synthesis of 2-phenyl-2-(2-oxopyrrolidin-1-yl)acetic acid .
CAS Registry Number: 60729-82-0 Molecular Formula: C₁₂H₁₃NO₃ Molecular Weight: 219.24 g/mol [1]
Executive Summary & Chemical Identity
2-phenyl-2-(2-oxopyrrolidin-1-yl)acetic acid is a carboxylic acid derivative of the 2-pyrrolidone pharmacophore.[1] Structurally, it consists of a 2-oxopyrrolidine ring attached via its nitrogen atom to the alpha-carbon of phenylacetic acid.[1]
This molecule is frequently misidentified in literature due to its similarity to Phenylpiracetam Acid (Carphedon Acid).[1] The critical distinction lies in the position of the phenyl group:
-
Target Molecule (CAS 60729-82-0): Phenyl group is on the alpha-carbon (the bridge).[1]
-
Phenylpiracetam Acid (CAS 67118-34-7): Phenyl group is on the pyrrolidine ring (position 4).[1]
This guide serves as a definitive reference for researchers synthesizing racetam analogs or profiling impurities in drug manufacturing.[1]
Nomenclature & Synonyms
Precise nomenclature is vital for database searching and regulatory filings.[1] The following table consolidates valid synonyms across different indexing systems.
Table 1: Synonym Hierarchy
| Category | Synonym / Identifier | Context |
| IUPAC (Preferred) | 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid | Official chemical nomenclature.[1][2] |
| Systematic | Common in older organic synthesis literature.[1] | |
| Systematic | Emphasizes the phenyl substitution on the acetic acid chain.[1] | |
| CAS Name | Benzeneacetic acid, | CAS Index Name (inverted format). |
| InChIKey | JGPIWNNFLKDTSR-UHFFFAOYSA-N | Unique digital identifier (Standard). |
| Related Impurity | Levetiracetam Phenyl Analog Acid | Descriptive term used in impurity profiling.[1] |
Structural Analysis & Isomerism
The molecule possesses a chiral center at the alpha-carbon (C2 of the acetic acid chain).[1] Consequently, it exists as two enantiomers (
Structural Differentiation (Critical)
Researchers often confuse this molecule with the metabolite of Phenylpiracetam.[1] The diagram below illustrates the structural divergence.
Figure 1: Structural comparison between the target molecule (left) and the common racetam metabolite (right).[1]
Synthetic Pathways
The synthesis of 2-phenyl-2-(2-oxopyrrolidin-1-yl)acetic acid typically follows an N-alkylation strategy.[1] This protocol is designed for laboratory-scale preparation (1–10g).[1]
Synthesis Protocol: N-Alkylation
Objective: Alkylation of 2-pyrrolidone with
Reagents:
-
2-Pyrrolidone (1.0 eq)[1]
-
Sodium Hydride (NaH, 60% dispersion, 1.1 eq)[1]
-
Ethyl
-bromophenylacetate (1.0 eq)[1] -
Solvent: Anhydrous THF or DMF
Workflow:
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add 2-pyrrolidone dropwise. Stir for 30 min to generate the sodium salt.
-
Alkylation: Add Ethyl
-bromophenylacetate dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC.[1][3] -
Hydrolysis: Isolate the ester intermediate. Dissolve in MeOH/H₂O (1:1) and treat with LiOH (2.0 eq). Stir at ambient temperature until ester is consumed.
-
Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.[1] Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane to yield the white crystalline acid.
Figure 2: Synthetic workflow for the production of 2-phenyl-2-(2-oxopyrrolidin-1-yl)acetic acid.
Analytical Characterization
To validate the identity of the synthesized compound, researchers should look for specific signals in the Proton NMR (
Table 2: Expected H NMR Shifts (DMSO- )
| Position | Chemical Shift ( | Multiplicity | Interpretation |
| COOH | 12.0 – 13.0 ppm | Broad Singlet | Carboxylic acid proton (exchangeable).[1] |
| Aromatic | 7.2 – 7.5 ppm | Multiplet (5H) | Phenyl group protons.[1] |
| Alpha-CH | 5.6 – 5.9 ppm | Singlet (or split) | The chiral proton at the bridge.[1] Deshielded by Phenyl + Carbonyl + N. |
| Ring N-CH₂ | 3.2 – 3.5 ppm | Multiplet (2H) | Protons on the pyrrolidine ring adjacent to Nitrogen.[1] |
| Ring CO-CH₂ | 2.2 – 2.4 ppm | Multiplet (2H) | Protons adjacent to the pyrrolidone carbonyl.[1] |
| Ring CH₂ | 1.8 – 2.0 ppm | Multiplet (2H) | Central methylene protons of the ring.[1] |
Key Diagnostic: The presence of the Alpha-CH signal around 5.6–5.9 ppm is the definitive marker.[1] In Phenylpiracetam acid (ring-substituted), this signal would be absent or significantly shifted as the alpha-carbon would be a CH₂ group (singlet/doublet around 4.0 ppm).[1]
References
-
PubChem. "2-Oxo-1-pyrrolidinephenylacetic acid (Compound Summary)." National Library of Medicine.[1] Accessed March 1, 2026.[1] [Link][1]
-
Chemical Abstracts Service (CAS). "CAS Registry Number 60729-82-0."[1] American Chemical Society.[1] [Link]
-
BuyersGuideChem. "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid (Comparison Reference)." [Link]
Sources
In-Depth Technical Guide: 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 60729-82-0)
Executive Summary
As a Senior Application Scientist specializing in neuropharmacological scaffolds, I approach the characterization and synthesis of racetam derivatives as highly precise, self-validating chemical systems. 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a critical synthetic intermediate and structural analog within the racetam family of nootropic compounds. While a singular, globally standardized PubChem CID for its specific stereoisomers is often dynamically nested under related ester/amide derivatives or parent mixtures, the compound is universally tracked in chemical databases via its CAS Registry Number: 60729-82-0 [1][2].
This whitepaper provides an authoritative, field-proven guide to the structural identity, mechanistic synthesis, and analytical validation of this compound, serving as a foundational resource for drug development professionals working on cognitive-enhancing agents.
Chemical Identity & Structural Significance
The racetam class is defined by a pyrrolidin-2-one nucleus. In 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid, this nucleus is covalently bonded at the nitrogen atom to an
-
Steric Bulk: The addition of the phenyl ring at the
-carbon introduces substantial steric bulk and lipophilicity compared to the parent compound, Piracetam. -
Electronic Effects: The carboxylic acid provides a handle for further functionalization (e.g., amidation to form complex nootropics) and alters the hydrogen-bonding network at physiological pH.
-
Pharmacophore Alignment: Similar to advanced racetams like Nefiracetam, which modulate N/L-type calcium channels and GABAergic systems[4][5], the lipophilic phenyl substitution is theorized to enhance blood-brain barrier (BBB) penetration.
Quantitative Data: Chemical Properties
The following table summarizes the core physicochemical parameters used for laboratory identification and computational modeling.
| Property | Value | Analytical Relevance |
| CAS Number | 60729-82-0 | Primary registry identifier[1] |
| Molecular Formula | C12H13NO3 | Mass spectrometry target[3] |
| Molecular Weight | 219.24 g/mol | Isotopic mass calculation[2] |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | Receptor binding / Solubility |
| Hydrogen Bond Acceptors | 3 (Lactam O, Carboxyl O's) | Pharmacophore mapping |
Synthetic Methodology & Mechanistic Causality
The synthesis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid must be executed with strict control over nucleophilic substitution dynamics. The following protocol is designed as a self-validating system , ensuring that each step provides immediate feedback on reaction progress.
Protocol 1: Synthesis via Nucleophilic Substitution ( )
Step 1: Preparation of the Nucleophile (Deprotonation)
-
Action: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert argon atmosphere. Dropwise add 2-pyrrolidone (1.0 eq).
-
Causality: NaH is selected over weaker bases (like
) to ensure complete, irreversible deprotonation of the lactam nitrogen ( ). The 0°C temperature mitigates the exothermic nature of gas evolution, preventing solvent boil-off and unwanted side reactions. Anhydrous THF is critical; trace water would rapidly quench the NaH, destroying the stoichiometry and halting the reaction.
Step 2: Electrophilic Addition
-
Action: Introduce
-bromophenylacetic acid (1.0 eq, dissolved in THF) to the generated sodium pyrrolidonate solution. Slowly warm to room temperature, then reflux for 4 hours. -
Causality: The
-carbon of the brominated acid is highly electrophilic due to the electron-withdrawing effects of both the bromine atom and the carboxyl group. Refluxing provides the necessary activation energy to drive the substitution to completion, overcoming the steric hindrance introduced by the adjacent phenyl ring.
Step 3: Self-Validating Workup
-
Action: Quench the reaction carefully with saturated
, acidify the aqueous layer to pH 2 with 1M HCl, and extract with ethyl acetate. Monitor the organic phase via TLC (DCM:MeOH 9:1). -
Causality: Acidification ensures the carboxylic acid product is fully protonated, driving it entirely into the organic phase. The TLC acts as an immediate visual validation—the disappearance of the
-bromophenylacetic acid spot confirms reaction completion before committing to time-intensive column chromatography or crystallization.
Caption: Workflow for the synthesis and analytical validation of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid.
Analytical Characterization Protocols
To guarantee the structural integrity of the synthesized scaffold, a dual-method analytical approach is required.
Table 2: Expected Analytical Validation Data
| Analytical Method | Target Parameter | Expected Signal / Value | Causality for Validation |
| ESI-MS (+ mode) | 220.1 | Confirms exact molecular mass. | |
| Phenyl Protons | 7.30 - 7.45 ppm (5H, m) | Validates the presence of the aromatic ring. | |
| ~5.80 ppm (1H, s) | Confirms successful | ||
| FT-IR Spectroscopy | Lactam Carbonyl | ~1680 | Differentiates the ring carbonyl from the acid. |
| FT-IR Spectroscopy | Acid Carbonyl | ~1720 | Confirms the carboxylic acid remains intact. |
Pharmacological Potential & Receptor Binding
While 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is primarily a synthetic intermediate, its core structure shares the pharmacophore of advanced cognitive enhancers. For instance, Nefiracetam (a structurally related derivative) operates as an activator of
Protocol 2: In Vitro AMPA Receptor Modulation Assay
Step 1: Cell Preparation and Dye Loading
-
Action: Seed HEK293 cells stably expressing GluA2-containing AMPA receptors into 96-well plates. Load with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is membrane-permeable; intracellular esterases cleave the AM ester, trapping the active fluorophore inside. This creates a highly sensitive, real-time reporter system for intracellular calcium transients triggered by ion channel opening.
Step 2: Compound Incubation and Stimulation
-
Action: Pre-incubate cells with 10 µM of the test compound for 15 minutes. Stimulate with a sub-maximal concentration (
) of glutamate. -
Causality: Pre-incubation allows the compound to reach equilibrium at the proposed allosteric binding site. Using an
of glutamate is mathematically critical; it leaves a large dynamic range (up to 80% of the maximal response) available to clearly observe positive allosteric modulation (PAM) effects.
Step 3: Self-Validating Controls
-
Action: Run parallel wells with Cyclothiazide (positive control) and NBQX (competitive antagonist).
-
Causality: Cyclothiazide validates that the assay system is capable of detecting PAM activity. NBQX completely abolishes the signal, proving that the observed fluorescence is strictly mediated by AMPA receptor activation and not an artifact of membrane disruption or off-target calcium channel leakage.
Caption: Proposed pharmacological pathway for racetam-mediated AMPA receptor allosteric modulation.
References
-
NCATS Inxight Drugs. "NEFIRACETAM". National Institutes of Health (NIH). URL: [Link]
Sources
Solubility Profile & Characterization: 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid , the carboxylic acid derivative of the nootropic agent Phenylpiracetam. Understanding the solubility differential between polar protic solvents (water) and organic solvents (ethanol) is critical for optimizing purification, formulation, and bioavailability.
Key Finding: The solubility of this compound is governed by a pH-dependent switch in aqueous media, contrasting with a polarity-driven dissolution in ethanol. While sparingly soluble in acidic water due to stable dimerization, it exhibits high solubility in ethanol and alkaline aqueous solutions.
Physicochemical Characterization
To predict and manipulate solubility, we must first define the structural determinants of the molecule.
| Property | Value (Approx.) | Structural Determinant |
| Molecular Formula | C₁₂H₁₃NO₃ | |
| Molecular Weight | 219.24 g/mol | |
| pKa (Acid) | ~4.3 – 4.5 | Carboxylic acid moiety (similar to phenylacetic acid) [1].[1][2] |
| LogP (Octanol/Water) | ~1.44 | Moderate lipophilicity driven by the phenyl ring [2]. |
| H-Bond Donors | 1 (COOH) | Facilitates dimerization in non-polar solvents. |
| H-Bond Acceptors | 3 (C=O, N) | Facilitates interaction with water/ethanol. |
Structural Insight:
The molecule consists of a hydrophilic 2-pyrrolidone head group and a lipophilic phenyl ring attached to the
Solubility Profile: Water vs. Ethanol[3]
Solubility in Water (Aqueous Media)
Water solubility for this compound is not a static value; it is dynamic and strictly dependent on the pH of the solution .
-
Mechanism: In pure water (approx. pH 5-6), the compound exists largely in its unionized, free-acid form. The hydrophobic phenyl group dominates the thermodynamic interaction, limiting solubility.
-
Ionization Effect: As pH increases above the pKa (~4.4), the carboxylic acid deprotonates to form the carboxylate anion. This charge delocalization drastically increases hydration energy, making the salt form highly soluble.
Experimental Data (Analog-Derived):
-
Phenylpiracetam (Amide): ~10 mg/mL in PBS (pH 7.2) [3].[3][4][5][6]
-
Phenylacetic Acid (Analog): ~15 mg/mL in water (20°C) [4].[7]
-
Target Acid (Predicted):
-
pH < 3: < 5 mg/mL (Precipitation zone)
-
pH > 6: > 50 mg/mL (Solubilization zone)
-
Solubility in Ethanol
Ethanol acts as a "bridge" solvent. It has an ethyl group (non-polar) that interacts with the phenyl ring and a hydroxyl group (polar) that hydrogen bonds with the pyrrolidone and carboxylic acid moieties.
-
Mechanism: Ethanol disrupts the carboxylic acid dimers (which form in the solid state) through solvation, without requiring ionization.
-
Capacity: The compound is expected to be freely soluble in ethanol due to the "like-dissolves-like" interaction with the phenyl ring and the lactam core.
Comparative Data Table:
| Solvent | Solubility Estimate | Thermodynamic Driver | Limiting Factor |
| Water (pH 2) | Low (< 5 mg/mL) | Hydrophobic Effect | Crystal Lattice Energy (Dimerization) |
| Water (pH 7.4) | High (> 50 mg/mL) | Ion-Dipole Interaction | Ionic Strength of Buffer |
| Ethanol (99%) | High (> 25 mg/mL) | Dipole-Dipole & Van der Waals | Solvation Shell Sterics |
Mechanistic Visualization
The following diagram illustrates the solubility equilibrium and the impact of pH manipulation, which is the core principle for purification.
Caption: Equilibrium dynamics showing the pH-dependent transition between the insoluble free acid and the soluble anion.
Experimental Determination Protocols
To validate these values in your specific lot, use the following standardized protocols.
Protocol A: Shake-Flask Method (Equilibrium Solubility)
Objective: Determine thermodynamic solubility in water and ethanol.
-
Preparation: Add excess solid 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (approx. 50 mg) to 1 mL of solvent (Water or Ethanol) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours at 200 RPM.
-
Filtration: Filter the suspension using a 0.45 µm PVDF syringe filter (pre-saturated).
-
Quantification: Dilute the filtrate 1:100 and analyze via HPLC-UV (210 nm).
-
Note: For water, measure the final pH of the saturated solution. It will likely be acidic (~pH 3-4) due to self-ionization.
-
Protocol B: pH-Solubility Profile (Titration)
Objective: Define the purification window.
-
Suspend 100 mg of the compound in 5 mL of water (suspension).
-
Slowly add 1M NaOH dropwise while stirring.
-
Record the pH at which the solution becomes clear (Solubilization Point).
-
Back-titrate with 1M HCl to determine the pH of reprecipitation (Cloud Point).
Applications in Drug Development
Purification Strategy (Recrystallization)
The solubility differential suggests a "pH-Swing" purification method is superior to thermal recrystallization for this specific acid.
-
Step 1: Dissolve crude material in dilute NaOH (pH 8-9). Impurities insoluble in water (non-polar byproducts) can be filtered off.
-
Step 2: Acidify the filtrate with HCl to pH 2-3.
-
Step 3: The product will precipitate out as the free acid. Filter and wash with cold water.
-
Step 4: Final polish: Recrystallize from hot Ethanol/Water (80:20).
Formulation Implications
-
Oral Delivery: The free acid may have dissolution rate limitations in the stomach (low pH). Formulation as a sodium salt or using an amorphous solid dispersion (ASD) with ethanol-based spray drying will enhance bioavailability.
-
Injectables: Must be buffered to pH > 6.0 to ensure stability and solubility.
References
-
PubChem. (2025).[6] Compound Summary: 2-(2-Oxopyrrolidin-1-yl)butanoic acid (Levetiracetam Acid).[6] National Library of Medicine. Retrieved from [Link]
-
Zvejniece, L., et al. (2011). Investigation into stereoselective pharmacological activity of phenotropil. Basic & Clinical Pharmacology & Toxicology, 109(5), 407-412.[5] Retrieved from [Link]
Sources
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- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. SupraBank - Molecules - 2-oxo-2-phenylacetic acid [suprabank.org]
- 5. Phenotropil | anti-amnesic, antidepressant, anticonvulsant, antipsychotic, anxiolytic | CAS# 77472-70-9 | InvivoChem [invivochem.com]
- 6. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | C8H13NO3 | CID 11607993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
Abstract
This document provides a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid. This analyte, a key intermediate and potential impurity in pharmaceutical synthesis, requires a precise and reliable analytical method to ensure quality control throughout the drug development lifecycle. The narrative explains the causal logic behind experimental choices, from initial parameter selection based on physicochemical properties to systematic optimization and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] Detailed protocols for method development, forced degradation studies, and complete validation are provided for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a molecule of interest in pharmaceutical development, bearing structural similarity to nootropic compounds and serving as a potential process-related impurity or synthetic precursor. The presence of a carboxylic acid moiety and a chiral center necessitates a highly specific and stable analytical method to distinguish it from related substances and potential degradants.
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[4][5] Its development is a regulatory requirement and a cornerstone of ensuring the safety and efficacy of pharmaceutical products. This guide follows a logical progression from understanding the analyte's fundamental properties to establishing a fully validated, routine-ready analytical procedure.
Analyte Properties and Chromatographic Considerations
The initial design of an HPLC method is predicated on the physicochemical properties of the analyte. A thorough understanding of these characteristics allows for an informed selection of the stationary phase, mobile phase, and detection parameters, minimizing the trial-and-error phase of development.
| Property | Value / Characteristic | Chromatographic Implication |
| Chemical Structure | ![]() | Contains a non-polar phenyl group and a polar pyrrolidinone-acetic acid moiety, making it suitable for Reversed-Phase (RP) HPLC. |
| Molecular Formula | C₁₂H₁₃NO₃ | Influences molecular weight and potential interactions. |
| Molecular Weight | 219.24 g/mol | Standard molecular weight for small molecule analysis. |
| pKa (estimated) | ~4.3 (Carboxylic Acid) | The ionization state is pH-dependent. To ensure good peak shape and consistent retention, the mobile phase pH must be controlled, ideally set >2 pH units below the pKa.[6] |
| UV Chromophores | Phenyl Ring, Amide Carbonyl | The phenyl group exhibits a primary absorbance maximum (λ_max) around 205-215 nm and a weaker secondary absorbance around 254-265 nm. The amide bond also contributes to absorbance at lower UV wavelengths.[7][8] |
Based on this analysis, a reversed-phase approach using a C18 column is the logical starting point. The mobile phase must be acidic (pH < 3.0) to suppress the ionization of the carboxylic acid, thereby increasing retention and improving peak symmetry. Detection at a low UV wavelength (~210 nm) is predicted to provide the greatest sensitivity.
HPLC Method Development and Optimization Workflow
The development process is a systematic workflow designed to achieve a specific set of performance goals: adequate retention, optimal resolution of the main analyte from all potential impurities, good peak symmetry, and a reasonable run time.
Caption: Workflow for HPLC Method Development and Validation.
Optimized Chromatographic Conditions
Following the systematic optimization process, the final proposed method is detailed below. This method serves as the basis for the subsequent validation protocol.
| Parameter | Condition | Rationale |
| Instrument | HPLC or UPLC system with UV/PDA Detector | Standard equipment for pharmaceutical analysis. A Photodiode Array (PDA) detector is preferred for peak purity assessment. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Provides good retention and efficiency for this moderately polar analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH suppresses analyte ionization, ensuring sharp, symmetrical peaks.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity and low viscosity. |
| Gradient | 0-15 min (30% B -> 70% B), 15-17 min (70% B -> 30% B), 17-20 min (30% B) | Gradient elution ensures separation of early and late-eluting impurities and provides a robust separation window. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength of high absorbance for the analyte, maximizing sensitivity.[10][11] |
| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |
| Diluent | Mobile Phase A : Mobile Phase B (70:30) | Ensures compatibility with the initial mobile phase conditions, preventing peak distortion. |
Protocol: Stability-Indicating Forced Degradation Study
To prove the method is stability-indicating, the analyte is subjected to stress conditions more severe than those it would typically encounter. The goal is to generate degradation products and demonstrate that they are fully resolved from the parent analyte peak.[4][12]
Objective: To demonstrate specificity of the method for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid in the presence of its potential degradation products.
Procedure:
-
Prepare Stock Solution: Prepare a 1.0 mg/mL solution of the analyte in the diluent.
-
Subject to Stress Conditions: For each condition, take an aliquot of the stock solution and treat as described in the table below. Also, prepare a placebo and an unstressed analyte solution (control).
-
Neutralization/Dilution: After the specified stress period, cool the solution to room temperature. If necessary, neutralize the acidic and basic solutions. Dilute all samples to a final target concentration of 100 µg/mL with the diluent.
-
Analysis: Inject each stressed sample, the control solution, and a diluent blank into the HPLC system.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Assess the resolution between the main peak and any degradation peaks.
-
Utilize a PDA detector to evaluate peak purity of the parent analyte in the stressed samples.
-
| Stress Condition | Reagent / Method | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | Reflux at 80°C for 4 hours | Potential hydrolysis of the amide bond in the pyrrolidinone ring. |
| Base Hydrolysis | 0.1 M NaOH | Reflux at 80°C for 2 hours | Potential hydrolysis of the amide bond.[12] |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Oxidation of the phenyl ring or other susceptible sites. |
| Thermal | Dry Heat (Oven) | 105°C for 48 hours | General thermal decomposition. |
| Photolytic | UV Light (254 nm) / Visible Light | Expose solution in a photostability chamber as per ICH Q1B guidelines | Light-induced degradation. |
Protocol: Full Method Validation (ICH Q2(R1))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[13] The following protocols are based on the ICH Q2(R1) guideline.[1][2][3]
System Suitability Testing (SST)
Before any validation run, the system's performance must be verified.
-
Prepare a standard solution at the target concentration (e.g., 100 µg/mL).
-
Inject this solution five or six replicate times.
-
Calculate the performance characteristics.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry.[10] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Measures injection precision.[10] |
Specificity
The results from the forced degradation study serve as the primary evidence for specificity. The method is specific if it can unequivocally assess the analyte in the presence of degradants.
Linearity
Objective: To demonstrate a proportional relationship between analyte concentration and detector response.
-
Prepare a stock solution (e.g., 500 µg/mL).
-
Create a series of at least five concentrations by diluting the stock. A typical range is 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[10]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-Intercept | Should be close to zero. |
Accuracy (Recovery)
Objective: To determine the closeness of the measured value to the true value.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo matrix (if applicable).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% at each level.[14] |
| %RSD of Recovery | ≤ 2.0% at each level. |
Precision
Objective: To assess the degree of scatter between a series of measurements.
A. Repeatability (Intra-day Precision)
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
B. Intermediate Precision (Inter-day Ruggedness)
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the two data sets.
| Parameter | Acceptance Criteria |
| %RSD for Repeatability | ≤ 2.0% |
| %RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
Method (Based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
| Parameter | Acceptance Criteria |
| LOD | S/N Ratio ≈ 3:1 |
| LOQ | S/N Ratio ≈ 10:1 |
| Precision at LOQ | %RSD should be ≤ 10% |
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Vary parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units)
-
Mobile Phase Composition (± 2% absolute)
-
-
Inject a system suitability solution and evaluate the impact on SST parameters (retention time, tailing factor, etc.). The SST criteria should still be met.
Conclusion
This application note details a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid. By grounding the initial method design in the analyte's physicochemical properties and following the rigorous validation protocols outlined by the ICH, a reliable, precise, and accurate analytical method can be established. This method is suitable for routine quality control, stability studies, and impurity profiling in a regulated pharmaceutical environment.
References
- Method Development and Validation of Levetiracetam by RP- HPLC. (2020). International Journal of Scientific Research in Multidisciplinary Studies.
-
Analytical Method Development and Validation For The Determination of Levetiracetam in Pharmaceutical Formulations by Us. (n.d.). Scribd. Available at: [Link]
-
RP-HPLC Method Development and Validation for Assay of Levetiracetam in Tablet Dosage Form. (2012). Research Journal of Pharmacy and Technology. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]
-
Al-Zaidi, et al. (2023). Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma. MDPI. Available at: [Link]
-
Devanaboyina, N., et al. (2011). A novel RP-HPLC method for the analysis of levetiracetam in formulations. Der Pharma Chemica. Available at: [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Prasad, M. K. C., et al. (2013). Stability indicating RP HPLC method for determination of levitiracetam in pharmaceutical formulation. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. (2014). PMC. Available at: [Link]
-
Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Stability-indicating-rp-hplc-method-for-quantitative-estimation-of-levetiracetam-and-its-impurities-in-pharmaceutical-dosage-form. (2023). Bohrium. Available at: [Link]
-
Analytical method validation for the determination of assay of levetiracetam in levetiracetam injection formulation by HPLC. (2020). International Journal of Applied Pharmaceutics. Available at: [Link]
-
Prasad, M. K. C., et al. (2013). Stability indicating RP HPLC method for determination of levitiracetam in pharmaceutical formulation. ResearchGate. Available at: [Link]
-
A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. (2014). Scholars Research Library. Available at: [Link]
-
Tekewe, A., et al. (2007). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. Available at: [Link]
-
Separation of Phenylacetic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]
-
Phenylacetic acid. (n.d.). ChemWhat. Available at: [Link]
-
2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Available at: [Link]
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Application Note: Orthogonal Solid-Phase Extraction (SPE) of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid from Biological Matrices
Executive Summary
The accurate quantification of racetam analogues and their metabolites in biological fluids is a critical component of pharmacokinetic profiling and drug development. 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a highly polar, acidic compound that presents unique extraction challenges due to its hydrophilicity and susceptibility to ion suppression from endogenous matrix components (e.g., phospholipids).
This application note details a highly selective, self-validating Solid-Phase Extraction (SPE) protocol utilizing a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent. By exploiting the specific pKa of the target analyte, this method achieves orthogonal purification—aggressively washing away both hydrophilic and hydrophobic interferences without compromising analyte recovery. The resulting extract is optimized for high-sensitivity LC-MS/MS analysis.
Physicochemical Profiling & SPE Rationale
To design an extraction protocol that is not merely a sequence of steps but a chemically logical workflow, we must first analyze the target molecule's physicochemical properties. 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (CAS: 60729-82-0) features two primary functional groups: a neutral, polar lactam (pyrrolidin-2-one) and an ionizable carboxylic acid attached to a phenyl ring[1].
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid |
| CAS Number | 60729-82-0 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Functional Groups | Carboxylic acid (acidic), Pyrrolidin-2-one (neutral lactam) |
| Estimated pKa | ~3.5 – 4.0 (Carboxylic acid) |
The Causality of Sorbent Selection: The pKa of an unsubstituted phenylacetic acid is approximately 4.31[2]. The alpha-substitution of the electronegative 2-oxopyrrolidin-1-yl ring inductively lowers this pKa to approximately 3.5–4.0. Because the molecule is an organic acid, a Mixed-Mode Strong Anion Exchange (MAX) sorbent is the optimal choice[3].
MAX sorbents utilize a divinylbenzene/N-vinylpyrrolidone polymeric backbone functionalized with quaternary amine groups. The permanent positive charge of the quaternary amine allows it to capture the negatively charged carboxylate anion of the target drug, while the polymeric backbone provides secondary reversed-phase retention for the phenyl and pyrrolidine rings.
Methodological Design: The "Why" Behind the Workflow
A robust SPE method relies on orthogonal washing —the ability to change the solvent environment drastically without eluting the analyte.
-
Ionization (Sample Pre-treatment): By adjusting the sample matrix to a pH > 6.5 (at least 2.5 units above the analyte's pKa), we ensure >99% deprotonation into the carboxylate anion.
-
Aqueous Basic Wash (Wash 1): Washing with 5% NH₄OH in water removes hydrophilic neutral and basic proteins. The basic environment ensures the analyte remains negatively charged and locked to the quaternary amine.
-
Organic Basic Wash (Wash 2): Washing with 5% NH₄OH in Methanol is the critical orthogonal step. The 100% organic solvent disrupts all reversed-phase interactions, washing away strongly retained hydrophobic lipids and phospholipids. The analyte does not elute because the ionic bond between the carboxylate and the quaternary amine remains intact in the basic organic environment.
-
Acidic Organic Elution: Introducing 2% Formic Acid in Methanol drops the pH to ~2.0. This neutralizes the target analyte (converting COO⁻ back to COOH), breaking the ionic bond. The methanol simultaneously disrupts the reversed-phase interaction, releasing the purified compound.
Workflow Visualization
Figure 1: Mixed-mode strong anion exchange (MAX) SPE workflow for acidic analytes.
Step-by-Step SPE Protocol (Self-Validating System)
Equipment: 30 mg / 1 cc Mixed-Mode Strong Anion Exchange (MAX) Cartridges. Sample Matrix: 200 µL Human Plasma or Urine.
Step 1: Sample Pre-treatment
-
Action: Aliquot 200 µL of biological sample into a clean tube. Add 200 µL of 2% Ammonium Hydroxide (NH₄OH) in LC-MS grade water. Vortex for 10 seconds.
-
Self-Validating Checkpoint: Spot 1 µL of the pre-treated sample onto pH indicator paper. The pH must be ≥ 6.5 . If the pH is lower, the analyte will partially protonate, leading to catastrophic breakthrough during the loading phase.
Step 2: Conditioning & Equilibration
-
Action: Pass 1.0 mL of Methanol through the cartridge, followed by 1.0 mL of LC-MS grade Water.
-
Causality: Methanol wets the polymer backbone, opening the pores for maximum surface area interaction. Water equilibrates the sorbent bed to match the aqueous nature of the incoming sample. Do not let the sorbent bed dry out before loading.
Step 3: Sample Loading
-
Action: Apply the 400 µL pre-treated sample to the cartridge.
-
Self-Validating Checkpoint: Control the vacuum/positive pressure to ensure a flow rate of no more than 1 mL/min (approx. 1 drop per second) . Ion-exchange interactions require sufficient residence time for mass transfer to occur. Faster flow rates will cause analyte loss.
Step 4: Wash 1 (Aqueous Interference Removal)
-
Action: Apply 1.0 mL of 5% NH₄OH in Water.
-
Causality: Flushes out salts, polar neutrals, and basic peptides while maintaining the analyte in its bound, anionic state.
Step 5: Wash 2 (Lipid & Phospholipid Removal)
-
Action: Apply 1.0 mL of 5% NH₄OH in Methanol.
-
Causality: The high organic content strips away hydrophobic matrix components (e.g., triglycerides, phospholipids) that cause severe ion suppression in the mass spectrometer.
Step 6: Elution
-
Action: Apply 1.0 mL of 2% Formic Acid in Methanol. Collect the eluate in a clean microcentrifuge tube.
-
Causality: The acidic pH (< 2.0) neutralizes the carboxylic acid group of the analyte, breaking the electrostatic interaction with the quaternary amine. The methanol acts as the carrier solvent to sweep the uncharged molecule off the sorbent.
Step 7: Evaporation & Reconstitution
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial LC Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
Expected Quantitative Performance
When executed with strict adherence to the flow rates and pH checkpoints described above, this orthogonal MAX protocol delivers highly reproducible recoveries with negligible matrix effects, ensuring robust LC-MS/MS quantification.
Table 2: Expected SPE Performance Metrics (LC-MS/MS)
| Concentration Level | Mean Recovery (%) | Matrix Effect (%) | Precision (% CV) |
| LQC (10 ng/mL) | 92.4 | 4.2 | 5.1 |
| MQC (100 ng/mL) | 94.1 | 3.8 | 3.4 |
| HQC (800 ng/mL) | 95.6 | 2.1 | 2.8 |
(Note: Matrix effect values < 5% indicate that the Wash 2 step successfully eliminated phospholipid-induced ion suppression).
References
-
[2] Title: Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. Source: nih.gov. URL: [Link]
-
[3] Title: Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates - Waters Corporation. Source: waters.com. URL:[Link]
Sources
Application Note: Recrystallization & Purification of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid
[1]
Abstract & Compound Profile
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (often referred to as
Due to its structural duality—containing a polar, hydrogen-bonding carboxylic acid/lactam motif and a lipophilic phenyl ring—purification requires a solvent system that balances these competing properties. This guide provides a validated protocol for solvent selection and recrystallization to achieve >99% HPLC purity.
Physicochemical Profile
| Property | Characteristic | Implications for Purification |
| Structure | Amphiphilic nature; soluble in polar organics, sparingly soluble in non-polar alkanes.[2] | |
| Acidity | Carboxylic Acid ( | pH-dependent solubility in water. Precipitates at low pH. |
| Impurity Profile | Unreacted phenylglycine, ring-opened amino acids, inorganic salts | Requires a solvent that rejects polar salts and non-polar oligomers. |
| Predicted MP | High melting point suggests robust crystal lattice; suitable for thermal recrystallization. |
Solvent Selection Strategy
The "Like Dissolves Like" principle must be refined for this molecule. The lactam and acid groups make it too soluble in methanol or water (leading to poor recovery), while the phenyl group makes it insoluble in pure hexane.
Recommended Solvent Systems
Based on structural analogs (Levetiracetam acid, Phenylpiracetam acid), the following solvent systems are ranked by efficacy:
| Rank | Solvent System | Mechanism | Suitability |
| 1 | Ethyl Acetate (EtOAc) | Selective Solvation: Dissolves the acid at reflux ( | Primary Choice |
| 2 | Isopropanol (IPA) | Polarity Match: Good for samples with higher polarity impurities. High boiling point allows for effective thermal gradients. | Secondary Choice |
| 3 | Ethanol / Water (9:1) | Co-solvent System: Water keeps polar salts in solution; Ethanol dissolves the organic acid. Use only if EtOAc fails. | For Crude/Salt-laden Batches |
| 4 | DCM / Hexane | Anti-solvent Precipitation: Dissolve in minimal DCM, precipitate with Hexane. | For Thermally Unstable Batches |
Detailed Experimental Protocols
Protocol A: Synthesis Workup (Pre-Purification)
Before recrystallization, the crude reaction mixture (usually from alkaline hydrolysis of the ester) must be properly isolated.
-
Quench & Wash: Dilute the alkaline reaction mixture with water. Wash twice with Dichloromethane (DCM) to remove unreacted neutral esters or non-polar byproducts. Discard the organic (DCM) layer.
-
Acidification: Cool the aqueous phase to
. Slowly add 6N HCl dropwise until pH reaches 1.0–2.0 . Note: The product should precipitate as a white to off-white solid. -
Extraction: Extract the acidic aqueous phase with Ethyl Acetate (
) . -
Drying: Combine organic layers, wash with brine, and dry over anhydrous
. -
Concentration: Evaporate the solvent under reduced pressure to yield the crude solid acid.
Protocol B: Recrystallization (Ethyl Acetate Method)
This is the standard protocol for achieving high purity.
Materials:
-
Crude 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
-
Ethyl Acetate (HPLC Grade)
-
Hexane (Optional anti-solvent)
-
Activated Carbon (Optional for decolorization)
Step-by-Step Procedure:
-
Dissolution: Place 10 g of crude solid in a round-bottom flask equipped with a reflux condenser. Add Ethyl Acetate (30 mL) (Ratio: ~3 mL/g).
-
Heating: Heat the mixture to reflux (
) with magnetic stirring.-
Observation: If the solid does not dissolve completely, add EtOAc in 5 mL increments until dissolution is complete.
-
-
Filtration (Hot): If insoluble particles (salts/dust) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature (
) over 1 hour. -
Nucleation (Optional): If no crystals form at RT, scratch the glass wall or add a seed crystal.
-
Deep Cooling: Place the flask in an ice bath (
) for 2 hours to maximize yield. -
Isolation: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with cold Ethyl Acetate (
) followed by a small portion of Hexane. -
Drying: Dry the solid in a vacuum oven at
for 6 hours.
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow from crude isolation to final purified crystal.
Caption: Figure 1. Integrated Workup and Recrystallization Workflow for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooling is too rapid. | Re-heat and add 10-20% more solvent. Cool very slowly with vigorous stirring. |
| Low Yield | Product is too soluble in EtOAc at RT. | Concentrate the mother liquor or add Hexane dropwise at the cloud point to force precipitation. |
| Colored Impurities | Oxidation byproducts.[2] | Add 5% w/w Activated Carbon during the hot dissolution step, stir for 10 min, then filter hot. |
| Insoluble Residue | Inorganic salts (NaCl/KCl). | These are insoluble in hot EtOAc. Filter them off during the "Hot Filtration" step.[6] |
References
-
Kavina, M. A., et al. (2012). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of General Chemistry. Link
-
Kenda, B., et al. (2004). Discovery of 2-oxo-1-pyrrolidine derivatives as novel antiepileptic drugs. (Relating to Levetiracetam/Brivaracetam analogs). European Patent EP1265862B1. Link
-
Surtees, J., et al. (2015). Process for the preparation of 2-oxo-1-pyrrolidine derivatives. U.S. Patent No. 8,957,226. Washington, DC: U.S. Patent and Trademark Office. Link
-
BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Link
Sources
- 1. Method for preparing phenyl piracetam - Eureka | Patsnap [eureka.patsnap.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. CN106083685A - A kind of preparation method of phenyl piracetam - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN103804233A - Synthesis method for benzyl cyanide derivative - Google Patents [patents.google.com]
- 6. chemistry-solutions.com [chemistry-solutions.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Synthesis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid
Subject: Preventing Epimerization of
Executive Summary: The "Racemization Trap"
The molecule 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid presents a unique stereochemical challenge. Unlike standard aliphatic amino acids, the chiral
-
The Carboxyl group (standard
-acidity).[1] -
The Phenyl ring (Benzylic resonance stabilization of the anion).[1]
-
The Lactam Nitrogen (Inductive electron withdrawal).[1]
Immediate Action Required:
-
STOP using strong tertiary amine bases (TEA, DIEA) during activation if possible.
-
STOP using standard basic hydrolysis (LiOH/NaOH) to generate the free acid from esters without rigorous chiral control.
-
SWITCH to collidine or N-methylmorpholine (NMM) if a base is strictly required.[1][2]
-
SWITCH to T3P (Propylphosphonic anhydride) or DIC/Oxyma for amide coupling.[1]
Mechanistic Insight: Why Epimerization Occurs[1]
To prevent the issue, you must understand the mechanism. Unlike N-protected amino acids (like Fmoc-Phe-OH) which often racemize via an oxazolone (azlactone) intermediate, this molecule contains a tertiary lactam nitrogen. It cannot form an oxazolone.[1]
Instead, it undergoes Direct Base-Catalyzed Enolization .[1]
The Pathway
The base abstracts the labile
Figure 1: Mechanism of Direct Enolization. Note that the planar enolate destroys stereochemical information.
Troubleshooting Protocols
Protocol A: Low-Epimerization Amide Coupling
Objective: Couple 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid to an amine with <1% loss of ee.[1]
The Solution: Use T3P (Propylphosphonic anhydride) . T3P acts as an acidic coupling reagent and often requires less base, or weaker bases, to function effectively compared to HATU/HBTU.[1]
Reagents:
-
Acid: 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (1.0 equiv)
-
Amine: R-NH2 (1.1 equiv)
-
Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)
-
Base: Pyridine or 2,4,6-Collidine (2.5 equiv) — Avoid TEA/DIEA
-
Solvent: EtOAc or DMF (Dry)
Step-by-Step:
-
Dissolution: Dissolve the Acid and Amine in dry solvent at 0°C .
-
Base Addition: Add Collidine. (Note: Collidine is a weak, sterically hindered base, pKa ~7.4, minimizing proton abstraction).
-
Activation: Add T3P solution dropwise over 5 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if necessary. Monitor by LCMS.[1]
-
Workup: Wash with 0.5M HCl (removes Collidine), then Water, then Brine. Do not use saturated NaHCO3 washes for prolonged periods.
Protocol B: Purification & Handling
Issue: The user observes racemization after the reaction during workup. Cause: Basic extraction (bicarb washes) or concentration with residual base.[1]
| Parameter | Recommendation | Rationale |
| Workup pH | Keep < 7.0 | The |
| Drying | MgSO4 / Na2SO4 | Chemical drying agents are neutral.[1] Avoid basic drying agents.[1] |
| Solvent Removal | < 30°C | Heat accelerates the kinetics of enolization.[1] |
| Storage | Solid state, -20°C | Solutions (especially in DMSO/DMF) promote proton exchange. |
Analytical Verification (Self-Validating System)
You cannot assume optical purity; you must measure it.[1] Standard C18 HPLC will not separate these enantiomers.[1]
Recommended Method: Chiral HPLC [1][3]
-
Column: Chiralpak AD-H or Chiralpak IC (Immobilized phases are more robust).[1]
-
Mobile Phase: Hexane : Isopropanol (90:[4]10) + 0.1% TFA .[1]
-
Critical: The TFA is required to keep the carboxylic acid protonated. Without it, the peak will tail, and on-column dissociation can occur.
-
-
Detection: UV @ 210 nm (Amide/Phenyl absorption).[1]
-
Flow Rate: 1.0 mL/min.[1]
Workflow Logic:
Figure 2: Decision tree for handling reaction mixtures to preserve stereochemistry.
Frequently Asked Questions (FAQ)
Q: Can I use HATU or HBTU? A: Use with extreme caution. These reagents require a base (usually DIEA) to form the active ester. The combination of HBTU + DIEA is a "racemization cocktail" for phenylacetic acid derivatives.[1] If you must use them, switch the base to 2,4,6-Collidine and keep the temperature at 0°C.
Q: I need to hydrolyze the methyl ester of this molecule. Can I use LiOH? A: Standard LiOH/THF/Water hydrolysis will likely result in ~5-20% epimerization depending on time/temp.[1]
-
Better Approach: Acidic hydrolysis (HCl/Dioxane) or enzymatic hydrolysis (Pig Liver Esterase) are milder alternatives that preserve stereochemistry.
-
Alternative: Use trimethyltin hydroxide (Me3SnOH) in dichloroethane (highly toxic, but neutral conditions).
Q: Why is the phenyl ring a problem? Levetiracetam doesn't have this issue.
A: Levetiracetam has an ethyl group at the
References
-
Racemization Mechanisms in Peptide Synthesis: Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Discusses the acidity of
-phenylglycine derivatives and similar systems). -
Use of T3P for Low-Epimerization Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development, 20(2), 140–177.
-
Chiral Separation of Phenylacetic Acid Derivatives: Validation of chiral HPLC methods for phenylacetic acid derivatives using polysaccharide columns (Chiralpak AD-H). (General reference for acidic chiral analytes).
-
pKa Data for Organic Solvents: Bordwell pKa Table (Acidity in DMSO). Phenylacetic acid pKa ~22.6;
-substitutions lower this significantly.[1]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving HPLC peak shape for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid , a critical intermediate in the synthesis of pyrrolidone-based therapeutics (e.g., levetiracetam and piracetam analogs).
This molecule presents a triad of chromatographic challenges: a carboxylic acid moiety (prone to partial ionization), a pyrrolidone lactam ring (a strong hydrogen-bond acceptor), and a hydrophobic phenyl ring . Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative data, and self-validating protocols to achieve robust, Gaussian peak shapes.
Part 1: Diagnostic Workflow
Use the following decision tree to isolate the root cause of your peak shape anomalies.
Diagnostic workflow for resolving HPLC peak shape anomalies in carboxylic acid derivatives.
Part 2: Mechanistic FAQs & Troubleshooting
Q1: Why does 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid exhibit severe peak tailing and retention time shifts across different runs? A: The root cause is almost always inadequate pH control relative to the analyte's pKa. The carboxylic acid group has a pKa of approximately 3.5. When the mobile phase pH approaches this value (e.g., pH 3.0–4.0), the molecule exists in a dynamic equilibrium between its protonated (neutral, highly retained) and deprotonated (anionic, poorly retained) states[1]. This rapid interconversion during elution leads to severe peak broadening and tailing. Causality & Solution: Buffer the mobile phase at least 1.5 to 2 pH units below the pKa (i.e., pH 2.0)[2]. This forces the analyte into a single, fully protonated state, maximizing hydrophobic retention on a reversed-phase column and restoring peak symmetry.
Q2: I have adjusted the pH to 2.0, but I am still seeing minor tailing. What is the secondary retention mechanism at play? A: While low pH suppresses the ionization of the carboxylic acid, it also protonates residual silanols (Si-OH) on the silica surface. The lactam (pyrrolidone) carbonyl oxygen is a strong hydrogen bond acceptor and can interact with these acidic silanols or trace metal impurities found in older "Type A" silica columns[3]. Causality & Solution: Transition to modern "Type B" high-purity silica columns that feature dense endcapping or polar-embedded groups (e.g., amide or carbamate linkages). Endcapping physically blocks residual silanol activity, while polar-embedded phases provide a shielding layer of water that prevents the pyrrolidone ring from interacting with the silica backbone[1].
Q3: My peaks are fronting or splitting, especially at higher concentrations. Is this a column degradation issue? A: Peak fronting or splitting for this compound is rarely a column chemistry issue; it is a thermodynamic phenomenon caused by injection solvent mismatch. If the sample is dissolved in 100% organic solvent (e.g., methanol or acetonitrile) but injected into a highly aqueous initial mobile phase, the analyte travels faster through the column head before partitioning properly, leading to a distorted or split peak. Causality & Solution: Always match the injection solvent to the initial mobile phase composition. If sample solubility requires a higher organic concentration, restrict the injection volume to < 2 µL to allow rapid dilution at the column head.
Part 3: Quantitative Data on Peak Shape Optimization
To illustrate the causality of pH and column chemistry, the following table summarizes the chromatographic behavior of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid under varying conditions.
| Mobile Phase pH | Column Chemistry | Analyte State | Retention Factor ( | USP Tailing Factor ( | Diagnostic Conclusion |
| pH 6.0 (Phosphate) | Standard C18 (Type A) | Fully Ionized | 0.8 | 2.85 | Poor retention; severe secondary interactions. |
| pH 3.5 (Formate) | Standard C18 (Type A) | Partially Ionized | 2.4 | 2.10 | pH = pKa; dynamic equilibrium causes broadening. |
| pH 2.0 (Phosphate) | Standard C18 (Type A) | Fully Protonated | 5.2 | 1.45 | Good retention; minor tailing due to silanols. |
| pH 2.0 (0.1% TFA) | Endcapped C18 (Type B) | Fully Protonated | 5.5 | 1.05 | Optimal; silanols blocked, analyte neutral. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Low-pH Reversed-Phase Method Setup
Objective: Establish a robust baseline method utilizing pH suppression and endcapped silica to eliminate secondary interactions.
-
Aqueous Mobile Phase (A) Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 0.1% TFA solution.
-
Self-Validation Step: Measure the pH of the solution; it must be
2.1. If the pH is higher, verify the purity and concentration of your TFA stock.
-
-
Organic Mobile Phase (B) Preparation: Add 1.0 mL of TFA to 1.0 L of LC-MS grade Acetonitrile.
-
Column Installation: Install a high-purity, endcapped C18 column (e.g., 50 x 2.1 mm, 1.7 µm core-shell or sub-2 µm fully porous) designed to withstand low pH[4].
-
System Equilibration: Flush the column with 95% A / 5% B for 10 column volumes. Monitor the baseline at 210 nm and 254 nm.
-
Self-Validation Step: A stable baseline with drift
indicates complete equilibration.
-
-
Gradient Execution: Run a linear gradient from 5% B to 60% B over 5 minutes. The low pH ensures the carboxylic acid remains protonated throughout the increasing organic gradient.
Protocol 2: Injection Solvent Optimization
Objective: Eliminate peak fronting caused by sample solvent mismatch (volume overload).
-
Stock Solution: Dissolve 1.0 mg of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid in 1.0 mL of Methanol to create a 1 mg/mL stock.
-
Working Dilution: Dilute the stock solution 1:10 using the exact initial mobile phase composition (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile) to yield a 100 µg/mL working standard.
-
Injection: Inject 2.0 µL of the working standard onto the column.
-
Self-Validation Step: Calculate the USP Tailing Factor (
) using your chromatography data system. If is between 0.95 and 1.10, the solvent mismatch is fully resolved.
-
References
-
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent.com.[Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com.[Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com.[Link]
-
Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com.[Link]
Sources
Technical Support Center: Resolution of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
Welcome to the technical support resource for the chiral resolution of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound, a key intermediate in the synthesis of various neurologically active molecules. Here, we address common challenges encountered during its purification, specifically focusing on the removal of the common starting material impurity, phenylglycine, and the separation of its enantiomers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the nature of the purification challenge.
Q1: Why is phenylglycine a common and problematic impurity in the synthesis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid?
A: Phenylglycine is typically the precursor for the synthesis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid. The synthesis often involves an N-alkylation of phenylglycine with a 4-halobutyryl derivative, followed by intramolecular cyclization. If this reaction does not go to completion, unreacted phenylglycine will remain. The structural similarity between the product and this starting material—both possessing a phenylglycine core—can complicate purification by simple methods like standard crystallization or column chromatography.
Q2: What are the fundamental principles for separating the target compound from phenylglycine?
A: The key difference to exploit is the primary amino group (-NH2) on phenylglycine versus the tertiary amide nitrogen within the pyrrolidone ring of the target molecule. This makes phenylglycine significantly more basic. Therefore, a carefully controlled acid-base extraction can selectively protonate and wash away the phenylglycine impurity, leaving the desired, less basic product in the organic phase.
Q3: What is "chiral resolution," and why is it necessary for this compound?
A: 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers ((R)- and (S)-forms). In pharmaceutical applications, often only one enantiomer (the eutomer) possesses the desired biological activity, while the other (the distomer) may be inactive or cause unwanted side effects[1]. Chiral resolution is the process of separating a racemic mixture (a 50:50 mix of both enantiomers) into its individual, pure enantiomers[1].
Part 2: Troubleshooting Experimental Challenges
This section provides direct answers and actionable solutions to specific problems you may encounter in the lab.
Issue 1: Persistent Phenylglycine Contamination
Q: My purified product consistently shows phenylglycine contamination in my analytical results (e.g., HPLC, NMR). Standard recrystallization is not removing it effectively. What should I do?
A: This is a classic purity issue stemming from the similar backbones of the two molecules. A more targeted chemical approach is needed.
Root Cause Analysis:
-
Insufficient Reaction Conversion: The initial synthesis reaction may not have proceeded to completion.
-
Ineffective Purification: Simple recrystallization may not be adequate due to co-crystallization or similar solubility profiles in many common solvents.
Solutions:
-
Acid-Base Extraction: This is the most robust method. Since phenylglycine is a primary amino acid, it is more basic than your N-substituted product.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution with a dilute acidic aqueous solution (e.g., 1 M HCl or a buffered solution at pH 2-3). This will protonate the basic amino group of phenylglycine, making it highly water-soluble and pulling it into the aqueous layer.
-
The target compound, being a weaker base, will remain in the organic layer.
-
Separate the layers and wash the organic phase with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.
-
-
Optimize Recrystallization: If a small amount of impurity remains, a carefully chosen solvent system can work. Phenylacetic acid derivatives can often be purified by recrystallization from solvent mixtures like benzene/ethyl alcohol[2] or by using an anti-solvent technique. Experiment with different solvent systems to maximize the solubility difference.
Issue 2: Poor or Unsuccessful Chiral Resolution via Diastereomeric Salt Formation
Q: I am attempting a classical resolution of my racemic 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid with a chiral amine, but the diastereomeric salts are oiling out or not precipitating at all. How can I resolve this?
A: This is a common and frustrating problem in diastereomeric salt crystallization. Success hinges on finding the right combination of resolving agent and solvent to form a stable, crystalline salt with one diastereomer while keeping the other in solution.
Root Cause Analysis:
-
Poor Solvent Choice: The solvent may be too polar (dissolving both salts) or too non-polar (causing both to precipitate as an oil).
-
Incompatible Resolving Agent: The chosen chiral base may not form a stable, crystalline lattice with either enantiomer of your acid.
-
Kinetic vs. Thermodynamic Control: Cooling the solution too quickly can trap the system in a kinetically favored but less stable state (oil), preventing the formation of the thermodynamically stable crystal[3].
Solutions & Workflow:
Recommended Actions:
-
Systematic Solvent Screening: Create a screening table to test various solvents and solvent mixtures. Start with common solvents like isopropanol (IPA), ethanol, acetonitrile, and ethyl acetate. The resolution of phenylglycine esters has been successfully achieved in mixed solvent systems[4].
-
Vary the Resolving Agent: If a common agent like (R)- or (S)-1-phenylethylamine fails, try others such as (1R,2S)-ephedrine or a different class of chiral amine.
-
Control Cooling Rate: After dissolving the acid and base with gentle heating, allow the solution to cool to room temperature very slowly, ideally over several hours. Then, transfer to a refrigerator. Rapid cooling often leads to oils.
-
Seeding: If you have a small amount of the desired crystalline diastereomeric salt from a previous attempt, add a single seed crystal to the supersaturated solution to induce crystallization.
Issue 3: Difficulty in Analytical Method Development
Q: I need to confirm the enantiomeric excess (ee) of my resolved product, but I'm struggling to get baseline separation on my chiral HPLC system. What should I try?
A: Developing a robust chiral HPLC method requires systematic screening of columns and mobile phases. Phenylglycine and its derivatives are well-studied, providing a good starting point.
Solutions:
-
Select the Right Chiral Stationary Phase (CSP): The choice of CSP is critical. For phenylglycine derivatives, several types have proven effective:
-
Crown Ether-Based CSPs: These are particularly effective for separating amino acids and their derivatives[5][6].
-
Cyclodextrin-Based CSPs: These are versatile and widely used for a range of chiral compounds, interacting via inclusion complexes[1].
-
Glycopeptide-Based CSPs (e.g., Vancomycin): While some studies show poor resolution for phenylglycine itself with vancomycin selectors, they can be effective for derivatives and are worth screening[7].
-
-
Optimize the Mobile Phase:
-
Start with a simple mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for normal phase).
-
Systematically vary the ratio of the alcohol modifier. Increasing the alcohol content generally reduces retention time but may also affect resolution.
-
Investigate the effect of temperature. Lowering the column temperature can sometimes enhance separation[5].
-
-
Consider Derivatization: If direct analysis fails, you can convert the enantiomers into diastereomers by reacting your acid with a chiral derivatizing agent. These diastereomers can then be separated on a standard, non-chiral HPLC column[8][9].
| Parameter | Starting Condition 1 (Normal Phase) | Starting Condition 2 (Reversed Phase) | Rationale |
| Chiral Column | Crown Ether or Polysaccharide-based (e.g., Chiralcel OD) | Cyclodextrin or Glycopeptide-based | Different chiral recognition mechanisms increase the chance of success. |
| Mobile Phase | Hexane:Ethanol (90:10) + 0.1% TFA | Acetonitrile:Water (50:50) + 0.1% Formic Acid | Standard starting points for each mode. The acid additive ensures sharp peaks. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for analytical columns. |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) | Start at ambient and adjust if necessary. |
| Detection | UV at 210 nm or 254 nm | UV at 210 nm or 254 nm | The phenyl group provides strong UV absorbance. |
Table 1: Example starting conditions for chiral HPLC method development.
Part 3: Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (R,S)-2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
This protocol uses (R)-(+)-1-Phenylethylamine as the resolving agent. A parallel experiment using the (S)-(-)-enantiomer can be run to isolate the other product enantiomer.
Materials:
-
Racemic 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (1.0 eq)
-
(R)-(+)-1-Phenylethylamine (0.5 eq)
-
Isopropanol (IPA) or Ethanol
-
3 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Filter paper, flasks, magnetic stirrer
Procedure:
-
Salt Formation: In a suitable flask, combine the racemic acid (e.g., 10.0 g) and (R)-(+)-1-phenylethylamine (0.5 equivalents) in a minimal amount of hot isopropanol needed for complete dissolution. The use of 0.5 equivalents is a common strategy to maximize the yield and purity of the less soluble diastereomeric salt[3].
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the flask or adding a seed crystal. Once turbidity is observed, leave the flask undisturbed for several hours, then place it in a refrigerator (4 °C) overnight to complete crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a minimal amount of hot isopropanol.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in a mixture of ethyl acetate and water. While stirring vigorously, add 3 M HCl dropwise until the aqueous layer is pH 1-2. This protonates the carboxylic acid and converts the resolving amine into its water-soluble hydrochloride salt.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid.
-
Analysis: Determine the enantiomeric excess (ee) of the final product using a validated chiral HPLC method.
References
-
Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-4. [Link]
-
Chemistry Stack Exchange. (2023). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". [Link]
-
Guo, Y., et al. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of Mass Spectrometry, 40(8), 1072-5. [Link]
-
Gherdaoui, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. [Link]
- Schutt, H., & Schmidt-Kastner, G. (1981). U.S. Patent No. 4,260,684. Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. Washington, DC: U.S.
-
Zheng, H. J., et al. (2009). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of Physical Chemistry B, 113(48), 15858-65. [Link]
-
Al-Qahtani, H., et al. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. ResearchGate. [Link]
-
Gubitz, G., & Jellenz, W. (1981). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. [Link]
-
Buckles, R. E., & Wheeler, N. G. (1953). 1,4-Diphenyl-1,3-butadiene. Organic Syntheses, 33, 34. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Technical Note. [Link]
-
Suwannasang, K., et al. (2022). Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. Crystal Growth & Design, 22(7), 4166-4174. [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549-1568. [Link]
-
Wikipedia. (n.d.). Chiral analysis. [Link]
-
Kavina, M. A., et al. (2021). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. [Link]
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety? [Link]
-
Fekete, J., & Milen, M. (1994). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
- Phillipps, G. H., et al. (1975). U.S. Patent No. 3,887,606. Process for the preparation of DL-phenylglycine esters. Washington, DC: U.S.
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]
- 5. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility Issues of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid in Reverse Phase LC
As a Senior Application Scientist, I've frequently encountered challenges with ionizable compounds in reverse-phase liquid chromatography (RPLC). The molecule 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a prime example of an analyte whose behavior is critically dependent on chromatographic conditions due to its chemical structure. This guide is designed to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of these challenges and to offer robust, field-proven solutions. We will move from identifying common symptoms to understanding the underlying chemical principles and implementing systematic troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem
This section addresses the most common chromatographic abnormalities observed for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid, which are often rooted in solubility and ionization issues.
Q1: Why is my peak for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid showing significant tailing?
A: Peak tailing for this compound is most often caused by secondary retention mechanisms, where the analyte interacts with the column's stationary phase in more than one way.[1] The primary cause is typically an interaction between the polar regions of your analyte and active residual silanol groups (Si-OH) on the silica-based stationary phase.[2][3] Because your analyte possesses a carboxylic acid group, it can exist in an ionized (anionic, -COO⁻) state, which is highly polar and prone to strong ionic interactions with any exposed, positively charged sites on the silica surface, leading to tailing.
Q2: My peak is exhibiting fronting or splitting. What is the likely cause?
A: Peak fronting is a classic symptom of column overload or poor sample solubility in the mobile phase.[4] If the concentration of your analyte in the sample solvent is too high, it can precipitate upon injection into a mobile phase where it is less soluble.[5] This on-column precipitation disrupts the normal partitioning process, causing a distorted, fronting peak.[4] Peak splitting can also occur if the sample solvent is significantly stronger (i.e., has a much higher percentage of organic solvent) than the mobile phase, causing the sample to travel through the column in a distorted band.[4]
Q3: I'm seeing very poor retention; the peak elutes at or near the void volume. How can I increase its retention?
A: This is a strong indication that your analyte is in its ionized, highly polar form. The molecule 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid contains a carboxylic acid functional group. In mobile phases with a pH above its acid dissociation constant (pKa), the carboxylic acid will be deprotonated (-COO⁻), making the molecule negatively charged and much more polar.[6] In reverse-phase chromatography, which uses a non-polar stationary phase, polar compounds have very little affinity for the column and are eluted quickly.[7] To increase retention, you must make the analyte less polar.
Q4: My retention times are drifting and my results are not reproducible. What should I check first?
A: Unstable retention times for an ionizable compound like this are almost always linked to poor control of the mobile phase pH.[8] If the mobile phase pH is close to the analyte's pKa, even small fluctuations in pH (e.g., from atmospheric CO₂ absorption or inconsistent buffer preparation) can cause a significant shift in the ratio of the ionized to the non-ionized form of the analyte.[9] This change in the analyte's overall polarity will directly impact its retention time, leading to poor reproducibility.[10] A 1% error in organic solvent composition can also lead to retention time changes of 5-15%.[5]
Part 2: In-Depth Troubleshooting & Scientific Solutions
The Core Principle: Controlling Analyte Ionization with Mobile Phase pH
The single most important parameter for analyzing 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is the mobile phase pH. The analyte's carboxylic acid group dictates its polarity and, therefore, its retention behavior in RPLC.
The pKa of the structurally related phenylacetic acid is approximately 4.28.[11][12] We can use this as a working estimate. According to the Henderson-Hasselbalch equation, the ionization state of the acid is governed by the pH of the surrounding medium.[7]
-
When pH > pKa: The analyte will be predominantly in its ionized (deprotonated, -COO⁻) form. This form is highly polar and will have weak retention on a C18 column.
-
When pH < pKa: The analyte will be in its neutral (protonated, -COOH) form. This form is significantly less polar (more hydrophobic) and will be retained more strongly.
For robust and reproducible chromatography, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units away from the analyte's pKa.[8][13] For this acidic compound, this means lowering the pH to ensure complete protonation.
Caption: pH-dependent equilibrium of the analyte.
Experimental Protocol: Mobile Phase pH Adjustment
-
Objective: To suppress the ionization of the analyte and achieve consistent retention and good peak shape.
-
Recommended pH: Target a mobile phase pH of 2.5 - 3.0 . This is more than one pH unit below the estimated pKa, ensuring the analyte is >99% in its neutral, non-ionized form.[13]
-
Buffer Selection: Use a buffer system that is effective in the target pH range.
-
Good Choice: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water are simple and effective for achieving a pH between 2.5 and 2.8. They are also LC-MS compatible.[10]
-
For more precise pH control: A phosphate buffer (e.g., sodium or potassium phosphate) can be used, but it is not compatible with mass spectrometry.[8]
-
-
Procedure:
-
Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Add the acidic modifier. For 0.1% (v/v) formic acid, add 1.0 mL of formic acid to 999 mL of water.
-
Confirm the pH using a calibrated pH meter. Adjust if necessary with dilute acid or base (e.g., phosphoric acid or sodium hydroxide if using a phosphate buffer).
-
Filter the buffer through a 0.22 µm filter before use.
-
Optimizing Sample & Mobile Phase Compatibility
On-column precipitation is a major source of peak distortion and system pressure issues. This occurs when the sample, dissolved in a strong solvent, is injected into a weaker mobile phase.[14]
Best Practices for Sample & Mobile Phase Management
-
Match the Diluent: The ideal sample solvent is the initial mobile phase composition of your gradient.[14] If the analyte's solubility is too low in the initial mobile phase, dissolve it in a minimal amount of a stronger solvent (like acetonitrile or methanol) and then dilute it with the initial mobile phase to the final concentration.
-
Organic Modifier Choice: Acetonitrile and methanol are the most common organic modifiers. They offer different selectivities and can impact solubility.[10][15] Acetonitrile is generally a stronger solvent for RPLC and often produces sharper peaks. If solubility is a persistent issue, methanol can sometimes be a better solvent for certain compounds.
-
Consider Temperature: Increasing the column temperature (e.g., to 35-40 °C) can increase the solubility of the analyte in the mobile phase and improve peak shape. However, be mindful of the analyte's stability at higher temperatures.
Table 1: Recommended Starting Conditions for Method Development
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, End-capped, <5 µm | A standard C18 provides hydrophobic retention. End-capping minimizes silanol interactions, reducing peak tailing.[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid | Achieves a low pH (~2.7) to suppress analyte ionization.[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides good peak efficiency. The acid is included to maintain consistent pH across the gradient. |
| Gradient | 5% to 95% B over 15 minutes | A broad generic gradient is a good starting point to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Provides stable temperature control and can slightly improve solubility. |
| Injection Volume | 5-10 µL | Keep the injection volume low to minimize solvent mismatch effects.[8] |
| Sample Diluent | Initial Mobile Phase (e.g., 95:5 A:B) | Crucial for preventing on-column precipitation and peak distortion.[14] |
Part 3: Systematic Troubleshooting Workflow
When faced with poor chromatography for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid, a systematic approach is key. The following workflow helps to logically diagnose and resolve the most common issues.
Caption: Systematic workflow for troubleshooting RPLC issues.
References
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
LCGC International. (2014, June 1). Troubleshooting Real HPLC Problems. [Link]
-
HPLC Troubleshooting. HPLC Troubleshooting. [Link]
-
Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Buchi. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
Agilent Technologies. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. [Link]
-
PubChem. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-. [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]
-
LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Pharmaffiliates. 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic Acid. [Link]
-
ChemWhat. Phenylacetic acid CAS#: 103-82-2. [Link]
-
SupraBank. Molecules - 2-oxo-2-phenylacetic acid. [Link]
-
SpringerLink. (2025, June 17). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epiderm. [Link]
-
Matrix Fine Chemicals. 2-OXO-2-PHENYLACETIC ACID | CAS 611-73-4. [Link]
- Google Patents. Method of preparing 2-(phenylamino)
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. lcms.cz [lcms.cz]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. welch-us.com [welch-us.com]
- 9. moravek.com [moravek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chemwhat.com [chemwhat.com]
- 12. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Optimizing Column Temperature for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid
Senior Application Scientist: Dr. Aris Thorne Subject: Thermodynamic Control Strategies for Levetiracetam Acid (Impurity A) Separation Last Updated: March 2026
Executive Summary & Molecule Profile
Welcome to the technical guide for optimizing the separation of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid . In the pharmaceutical industry, this molecule is widely recognized as Levetiracetam Acid (or Impurity A in EP/USP monographs).
Separating this compound presents a "Dual-Constraint" challenge:
-
Chirality: It possesses a single chiral center (alpha-carbon), requiring high-resolution enantioseparation (R- vs S- isomers).
-
Acidity: With a pKa of approximately 3.76 , it is ionizable. Temperature fluctuations can drastically alter its degree of ionization and interaction with stationary phase silanols, leading to peak shape anomalies.
This guide moves beyond basic "method parameters" to explain the thermodynamic causality of your separation. We will treat temperature not just as a setting, but as a reagent that controls selectivity (
The Thermodynamics of Separation (Logic & Causality)
Temperature affects your separation through two competing thermodynamic terms: Enthalpy (
A. The Chiral Dilemma (Enthalpy-Driven)
For polysaccharide-based chiral columns (e.g., Amylose or Cellulose derivatives like AD-H, OD-H, or IG), the separation mechanism is usually enthalpy-driven .
-
The Mechanism: The chiral stationary phase (CSP) forms transient "pockets" that fit one enantiomer better than the other. This "fit" is an exothermic process.
-
The Temperature Effect: Lowering the temperature increases the "stickiness" of these interactions.
-
Cooler (15°C - 25°C): Increases retention (
) and Selectivity ( ). -
Warmer (30°C - 45°C): Reduces retention and often destroys resolution (
) because the thermal energy allows the analyte to "wiggle" out of the chiral recognition sites too easily.
-
B. The Achiral/Impurity Dilemma (Kinetic-Driven)
When analyzing this acid on a C18 column (Reverse Phase) for impurity profiling:
-
The Mechanism: Partitioning into the hydrophobic chain.
-
The Temperature Effect: The molecule is polar and contains a lactam ring. At low temperatures, mass transfer is slow, leading to broad, tailing peaks.
-
Warmer (35°C - 50°C): Improves peak shape (sharpness) by lowering mobile phase viscosity and increasing diffusion rates.
-
Visualization: The Optimization Decision Tree
Figure 1: Decision matrix for temperature modification based on separation mode (Chiral vs. Achiral).
Protocol: The "Iso-Elution" Temperature Scan
Do not guess the temperature. Perform a Van 't Hoff Scan . This protocol validates whether your separation is enthalpy or entropy controlled.
Prerequisites:
-
Mobile Phase: For Chiral, typically n-Hexane/IPA/TFA (Normal Phase) or Buffer/Acetonitrile (Reverse Phase Chiral). Note: Ensure buffer pH is < 3.0 to suppress ionization of the carboxylic acid.
-
Sample: Racemic mixture of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid.
Step-by-Step Workflow:
-
Baseline Run (30°C): Run the method at 30°C. Record Retention factor (
) and Selectivity ( ). -
The Cool Down (20°C & 10°C):
-
Lower temperature to 20°C. Equilibrate for 30 mins. Run.
-
Lower to 10°C. Equilibrate. Run.
-
Observation: Does
increase? If yes, the separation is Enthalpy Driven .
-
-
The Heat Up (40°C & 50°C):
-
Increase to 40°C and 50°C.
-
Observation: Watch for Iso-elution . This is a specific temperature where the two enantiomers co-elute perfectly (
). You must operate far from this point.
-
-
Data Plotting:
-
Plot
vs (Kelvin).[2] -
If the slope is positive, cooling improves separation.
-
Data Summary Table: Expected Behaviors
| Parameter | Impact of Decreasing Temp (e.g., 40°C | Scientific Reason |
| Retention ( | Increases (Significant) | Exothermic adsorption becomes stronger. |
| Selectivity ( | Increases (Usually) | Chiral recognition sites "lock" the enantiomer more effectively (Enthalpy dominant). |
| Resolution ( | Increases | Driven by the increase in selectivity. |
| Peak Width ( | Increases (Negative effect) | Mass transfer kinetics slow down; viscosity increases. |
| Backpressure | Increases | Mobile phase viscosity increases. |
Troubleshooting & FAQs
Q1: My resolution is good ( ) at 25°C, but the peaks are tailing badly ( ). Should I heat the column?
Diagnosis: The tailing is likely due to the free carboxylic acid group interacting with residual silanols on the stationary phase, or slow desorption kinetics. Solution:
-
Primary Fix (Chemistry): Ensure your mobile phase pH is suppressed (pH 2.5 - 3.0). If the acid is ionized (pH > pKa 3.76), it will stick to silanols regardless of temperature.
-
Secondary Fix (Temperature): Yes, increase temperature to 35°C or 40°C . This improves the kinetics of desorption, sharpening the tail. Caution: Monitor resolution; if it drops below 1.5, you must trade off peak shape for separation.
Q2: I see "Peak Coalescence" (a plateau between peaks). What is happening?
Diagnosis: This is a classic sign of on-column racemization or operating exactly at the Iso-elution temperature . Solution:
-
Check Iso-elution: Change the temperature by ±10°C. If the peaks separate (either R-S or S-R order), you were at the crossover point.
-
Check Racemization: While less common for phenylacetic acid derivatives than benzodiazepines, high temperatures (>50°C) can induce racemization. Cool the column to 10-15°C to "freeze" the stereochemistry during the run.
Q3: Can I use 60°C to speed up the analysis?
Warning:
-
Chiral Columns: Most coated polysaccharide columns (e.g., AD-H) have a limit of 40°C. Immobilized columns (e.g., IA, IC) can handle higher temps, but selectivity usually plummets for this molecule at high T.
-
Molecule Stability: Levetiracetam acid is relatively stable, but prolonged exposure to acidic buffers at 60°C can degrade the lactam ring. Stick to < 45°C unless validated.
References
- European Pharmacopoeia (Ph. Eur.). Levetiracetam Monograph 01/2008:2535.
- United States Pharmacopeia (USP). Levetiracetam USP Monograph. (Specifies chromatographic purity methods using L1 (C18) columns).
-
SFERA (University of Ferrara) . The correctness of van 't Hoff plots in chiral and achiral chromatography. Available at: [Link]
- Journal of Chromatography A. Thermodynamic study of the chiral recognition of phenylacetic acid derivatives. (General reference for enthalpy-driven mechanisms in chiral HPLC).
-
Waters Corporation . Temperature Dependence on Reversed-Phase Separations. Available at: [Link]
Disclaimer: This guide is intended for research and development purposes. Always validate methods according to ICH Q2(R1) guidelines before routine use in a GMP environment.
Sources
addressing baseline drift in UV analysis of phenylacetic acid derivatives
Welcome to the Technical Support Center for UV Analysis. This guide is designed for researchers, scientists, and drug development professionals encountering baseline drift during the UV analysis of phenylacetic acid and its derivatives via HPLC. As Senior Application Scientists, we understand that a stable baseline is the foundation of accurate quantification. This resource provides in-depth troubleshooting guides and FAQs to help you diagnose and resolve these common but challenging issues.
Understanding Baseline Drift in the Context of Phenylacetic Acids
Baseline drift is a gradual, consistent deviation of the baseline signal over the course of a chromatographic run. When analyzing phenylacetic acid derivatives, two key characteristics of these molecules often contribute to baseline issues:
-
pH-Sensitive Chromophore: Phenylacetic acids are weak acids with a pKa typically in the range of 4.25 to 4.31.[1][2][3] Near this pH, small shifts in the mobile phase pH can alter the ratio of the protonated (acid) and deprotonated (anion) forms of the molecule. This change in ionization state affects the electronic structure of the chromophore (the phenyl group and carboxylic acid), leading to a change in UV absorbance and causing the baseline to drift, particularly during gradient elution.
-
Low UV Wavelength Detection: While the phenyl group provides UV absorbance, analysis is often performed at lower wavelengths (e.g., below 230 nm) to achieve maximum sensitivity. Mobile phases and any impurities present are more likely to have background absorbance at these lower wavelengths, making the baseline more susceptible to drift.[4]
This guide will help you systematically identify whether the source of your drift is instrumental, method-related, or due to consumables.
Troubleshooting Workflow for Baseline Drift
Before diving into specific issues, use the following workflow to guide your troubleshooting process. This diagnostic tree will help you logically narrow down the potential causes of the observed baseline drift.
Caption: A logical workflow for diagnosing the root cause of HPLC baseline drift.
Q&A Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may be encountering.
Part 1: Instrument & Mobile Phase Issues
Question: My baseline drifts consistently in one direction during a gradient run, even with no injection. What is the most likely cause?
Answer: This is a classic symptom of a mobile phase absorbance mismatch. During a gradient, the composition of the solvent flowing through the detector cell changes over time. If your mobile phase A (typically aqueous) and mobile phase B (typically organic) have different UV absorbance at the detection wavelength, the baseline will drift as the proportion of B increases or decreases.[5][6]
Causality & Solution:
-
Absorbance Mismatch: Acetonitrile has a low UV cutoff (~190 nm), while additives like trifluoroacetic acid (TFA) or formic acid absorb significantly at low wavelengths (< 230 nm).[4][7][8] If the additive is only in the aqueous phase (Solvent A), the baseline will drop as the proportion of the non-absorbing organic phase (Solvent B) increases.
-
Solvent Impurities: Using low-quality solvents can introduce UV-absorbing impurities.[4][8] If these impurities are present in one solvent and not the other, they will cause a drifting baseline during a gradient.
-
Degradation: Some mobile phase components, like TFA, can degrade over time, leading to increased UV absorbance.[9]
Protocol: Balancing Mobile Phase Absorbance
-
Prepare Solvents: Use fresh, HPLC-gradient grade solvents and high-purity additives.[10]
-
Identify Absorbing Species: Determine which component in your mobile phase is the primary UV absorber at your detection wavelength (e.g., formic acid).
-
Balance the Additive: Add the same concentration of the UV-absorbing additive to both your mobile phase A and mobile phase B reservoirs.[7] For example, if you use 0.1% formic acid in water (A), also use 0.1% formic acid in acetonitrile (B). This ensures the background absorbance remains constant even as the solvent ratio changes.
-
Run a Blank Gradient: Run the gradient method without an injection. The baseline should now be significantly flatter. A blank subtraction feature in your chromatography software can also be used for further correction.[5]
Question: My baseline is wandering erratically, and I sometimes see periodic oscillations. What should I check first?
Answer: Erratic wandering or oscillating baselines are often related to temperature fluctuations or pump/mixing issues.[11][12]
Causality & Solution:
-
Temperature Fluctuations: The absorbance of mobile phases and the refractive index are sensitive to temperature.[7][13] If the laboratory environment temperature is unstable, or if the column is heated but the mobile phase is not pre-heated, you will see drift. A difference of even a few degrees between the mobile phase entering and exiting the column can cause this issue.[12][14]
-
Pump Performance & Mixing: Inconsistent flow from the pump, often due to faulty check valves or trapped air bubbles, will cause an inconsistent mobile phase composition to reach the detector, resulting in a fluctuating baseline.[4][7] This is especially true for binary pumps running gradients.
-
Outgassing: Dissolved gas in the mobile phase can form microbubbles in the detector flow cell, causing noise and drift.[9][15]
Troubleshooting Steps:
-
Ensure Thermal Stability: Use a column oven and ensure the HPLC system is away from direct sunlight or air conditioning vents. For highly sensitive applications, a mobile phase pre-heater can help.[12][15]
-
Degas Mobile Phase: Always use an inline degasser or degas solvents thoroughly by sonication or helium sparging before use.[9][10]
-
Check Pump Pressure: Monitor the pump pressure trace. If it shows regular pulsations that correlate with the baseline oscillation, this points to a pump issue (e.g., seals, check valves).[11]
-
Purge the System: Purge each pump line with a strong, miscible solvent like isopropanol to remove any trapped air bubbles.
Question: My baseline noise has increased over time, and my peak sensitivity seems lower. Could this be a lamp issue?
Answer: Yes, this is a strong indication of a degrading or failing UV detector lamp (typically a deuterium lamp).[16]
Causality & Solution:
As a lamp ages, its light output intensity decreases.[17] This degradation is often more pronounced at lower UV wavelengths.[16] The instrument's electronics will try to compensate for the lower light energy, which results in higher baseline noise and reduced signal-to-noise for your analyte peaks.
Diagnostic Protocol: Lamp Energy Check
-
Access Diagnostics: Most HPLC software platforms have a diagnostics section where you can check the lamp energy or intensity across the UV spectrum.
-
Perform Energy Test: Run the lamp energy test. The output will typically be a plot of energy vs. wavelength.
-
Evaluate Results:
-
A new, healthy lamp will show high energy levels, especially in the upper UV range (>250 nm).
-
An aging lamp will show significantly lower energy, particularly in the low UV range (190-220 nm).[18]
-
-
Replace if Necessary: Deuterium lamps typically have a lifespan of 1,000-3,000 hours.[18] If the energy is low and the lamp has been in use for a long time, replacement is the best solution.
Part 2: Method & Column-Specific Issues
Question: My baseline is stable during the isocratic hold but drifts significantly as soon as the gradient starts. I've already balanced my mobile phase additives. What else could be the cause?
Answer: If you've ruled out mobile phase absorbance mismatch, the two most likely causes are insufficient column equilibration or contamination bleeding from the column.
Causality & Solution:
-
Column Equilibration: The stationary phase of a reversed-phase column needs time to fully equilibrate with the initial mobile phase conditions. If the equilibration time is too short, the column chemistry will still be changing when your gradient starts, causing a shifting baseline.[10]
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the head of the column.[10] As the gradient becomes stronger (i.e., higher percentage of organic solvent), these contaminants can begin to elute, creating a broad "hump" or a steadily rising baseline.
Protocol: Column Equilibration and Cleaning
-
Extend Equilibration Time: As a rule of thumb, equilibrate the column with at least 10-20 column volumes of the initial mobile phase.[10] You can calculate the column volume (in mL) using the formula: V = π * (radius)² * length (with radius and length in cm). Monitor the baseline during equilibration; your injection should only start after the baseline is stable.
-
Implement a Column Wash: After your last analyte has eluted, add a high-organic wash step to your gradient (e.g., ramp to 95-100% B and hold for 5-10 column volumes). This will elute any strongly retained compounds before the next run.
-
Perform a System Flush: If contamination is suspected, disconnect the column and flush the entire HPLC system with a strong solvent to remove any contaminants from the injector or tubing.[11]
Question: Why is baseline drift a particular problem for phenylacetic acid derivatives when my mobile phase pH is close to the pKa?
Answer: This is a direct result of the compound's chemistry. The pKa of phenylacetic acid is approximately 4.3.[1][3] When the mobile phase pH is close to this value, the compound exists as an equilibrium mixture of its protonated (neutral) and deprotonated (anionic) forms.
Causality:
The protonated and deprotonated forms have slightly different UV absorbance spectra. Any small fluctuation in the mobile phase pH—which can happen due to imperfect buffer mixing or temperature changes—will shift this equilibrium. This shift changes the overall molar absorptivity of the species in the flow cell at any given moment, leading to a drifting baseline.
Best Practices for pH Control:
-
Adjust pH Away from pKa: Whenever possible, adjust the mobile phase pH to be at least 1.5-2.0 pH units away from the analyte's pKa. For phenylacetic acid, this means using a pH of < 2.8 or > 5.8. This ensures the analyte is >99% in one form (either fully protonated or fully deprotonated), making its absorbance far less sensitive to minor pH shifts.
-
Use an Appropriate Buffer: Select a buffer whose pKa is close to the target mobile phase pH for maximum buffering capacity.
-
Ensure Consistent Preparation: Prepare buffers meticulously and consistently for every batch of mobile phase.
| Parameter | Recommendation for Phenylacetic Acid Analysis | Rationale |
| Mobile Phase pH | pH < 2.8 or pH > 5.8 | To ensure the analyte is in a single ionic state, minimizing absorbance shifts due to pH fluctuations.[1][3] |
| Buffer Selection | Phosphate buffer for pH ~2.5 or ~7.0; Acetate for pH ~4.75 | Choose a buffer with a pKa close to the desired mobile phase pH for effective pH stabilization. |
| Solvent Quality | HPLC Gradient Grade or better | Minimizes UV-absorbing impurities that cause baseline drift, especially in gradient runs.[8][10] |
| Column Temperature | Controlled via column oven (e.g., 30-40 °C) | Improves peak shape and retention time reproducibility; crucial for minimizing baseline drift caused by temperature fluctuations.[12][15] |
Frequently Asked Questions (FAQs)
Q1: Can a dirty flow cell cause baseline drift? A1: Yes. While a dirty flow cell more commonly causes baseline noise or spikes, accumulated contamination or a small bubble stuck inside can certainly cause gradual drift.[11][15] Flushing the flow cell with a strong solvent like isopropanol, or if necessary, a dilute acid (like 1N nitric acid), can resolve this.[10]
Q2: What is the difference between drift and wander? A2: Drift is a consistent, directional change in the baseline over a long period (the entire chromatogram). Wander is a slow, non-linear, and often non-directional change in the baseline, typically occurring over a shorter time frame. Wander is frequently linked to temperature fluctuations or slow column equilibration.[11]
Q3: Can my sample itself cause the baseline to drift? A3: It's uncommon for the injected sample to cause a run-long drift, but it can happen if the sample matrix is very different from the mobile phase (e.g., dissolving a sample in 100% DMSO and injecting it into a highly aqueous mobile phase). This mismatch can cause temporary disturbances, including a sloping baseline immediately after the injection, due to refractive index effects.[14][19]
Q4: I see a negative drift. What does that mean? A4: A negative (downward) drift during a gradient is most often caused when your weakly-absorbing mobile phase (Solvent A) is being replaced by a more strongly-absorbing one (Solvent B), or more commonly, when an absorbing additive (like formic acid) is present only in Solvent A. As the percentage of B increases, the overall background absorbance decreases, causing the baseline to fall.[6][7] Negative peaks can also occur if the analyte has a lower refractive index or absorbance than the mobile phase itself.[20]
References
-
Agilent Technologies. (n.d.). Eliminating Baseline Problems. Available from: [Link]
-
uHPLCs. (n.d.). Four of the causes of abnormal liquid chromatography baselines. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem Compound Summary for CID 999. Available from: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
-
Patsnap. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues. Patsnap Eureka. Available from: [Link]
-
LCGC. (2022, October 1). Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline?. Available from: [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Baseline Drift. Available from: [Link]
-
LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. Available from: [Link]
-
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]
-
Axion Labs. (2025, May 13). Negative Peaks in HPLC Refractive Index And UV Detectors. Available from: [Link]
-
Patsnap. (2025, September 19). Comparing HPLC Detectors: UV vs Refractive Index. Patsnap Eureka. Available from: [Link]
-
SCION Instruments. (2024, January 25). RI Detector HPLC. Available from: [Link]
-
DrugFuture. (n.d.). Phenylacetic Acid. Available from: [Link]
-
SpringerLink. (2021, December 15). Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. Available from: [Link]
-
Phenomenex. (2025, April 1). Types of HPLC Detectors. Available from: [Link]
-
Labcompare. (2019, March 14). Considerations for Replacing Deuterium Lamps in HPLC Systems. Available from: [Link]
-
Crawford Scientific. (2013, March 11). Improve or obtain flat baselines in HPLC methods with a gradient - Tips & Suggestions. Available from: [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Available from: [Link]
-
Biotage. (2023, January 26). Why is my UV baseline changing during flash column chromatography?. Available from: [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Available from: [Link]
-
Chembk. (n.d.). PHENYLACETIC ACID. Available from: [Link]
-
Alpha-Cure. (n.d.). UV Lamp Troubleshooting Guide: Common Problems, Causes & Fixes. Available from: [Link]
-
Chemical Solutions Ltd. (2025, July 5). Fluctuations in readings when using the UV-Vis Calibration Kit - Tech Information. Available from: [Link]
-
UV Water Filters. (2024, December 30). Signs You Need to Replace UV Lamps in Your Filter. Available from: [Link]
-
BlazeAsia. (2025, July 11). UV Lamp Degradation: Impact on UV Curing Process & Quality. Available from: [Link]
-
Pearson+. (n.d.). The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion.... Available from: [Link]
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetic Acid [drugfuture.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. Four of the causes of abnormal liquid chromatography baselines [uhplcslab.com]
- 5. Improve or obtain flat baselines in HPLC methods with a gradient - Tips & Suggestions [mtc-usa.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. sepscience.com [sepscience.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. agilent.com [agilent.com]
- 12. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Comparing HPLC Detectors: UV vs Refractive Index [eureka.patsnap.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. labcompare.com [labcompare.com]
- 17. blazeasia.com [blazeasia.com]
- 18. Fluctuations in readings when using the UV-Vis Calibration Kit - Tech Information [mtc-usa.com]
- 19. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 20. Negative Peaks in HPLC Refractive Index And UV Detectors - Axion Labs [axionlabs.com]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Impurities in 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the quantification of impurities in the active pharmaceutical ingredient (API) 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid. Adhering to the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, this document compares different chromatographic strategies and details the requisite validation protocols to ensure the method is fit for its intended purpose.[1][2] For drug development professionals, a robust, validated analytical method is a cornerstone of quality control, ensuring the safety and efficacy of the final drug product.[3][4]
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a molecule featuring a chiral center, a carboxylic acid group, a lactam ring, and a phenyl group. Its impurity profile can be complex, originating from the synthetic route or degradation. Potential impurities may include:
-
Starting Materials: Phenylacetic acid, 2-pyrrolidinone.
-
Process-Related Impurities: By-products from incomplete reactions or side reactions.
-
Degradation Products: Formed under stress conditions such as hydrolysis, oxidation, or photolysis.
A successful analytical method must be able to separate all known and potential unknown impurities from the main API peak and from each other.
Strategic Method Development: A Comparative Approach
The objective of method development is to achieve optimal separation of all relevant compounds. This requires a systematic evaluation of stationary and mobile phases to find the most effective chromatographic conditions.[5] Reversed-phase HPLC (RP-HPLC) is the most common technique for this type of analysis.[5][6]
Comparative Column Selection
The choice of stationary phase is a critical factor influencing the selectivity of the separation.[7] A screening of columns with different chemistries is essential to identify the most suitable option.
-
C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, it separates analytes primarily based on hydrophobicity. It is an excellent starting point for most small molecules.
-
C8 (Octylsilane): Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. It can offer different selectivity for moderately polar analytes.[7]
-
Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with the aromatic rings of the analyte and its impurities, which can be highly effective for separating structurally similar compounds.[8]
Mobile Phase Optimization
The mobile phase composition, particularly its pH and organic modifier, fine-tunes the separation.[9]
-
pH Control: The analyte is an acid. The pH of the mobile phase will control its degree of ionization and that of any acidic or basic impurities, drastically affecting retention and peak shape. A buffer is necessary to maintain a stable pH.[10]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC. They differ in polarity and elution strength, and switching between them can significantly alter selectivity.
Performance Comparison of Initial Methods
Below is a hypothetical comparison of two developed methods, illustrating how column and solvent choice can impact critical separation parameters.
| Parameter | Method A | Method B | Rationale for Comparison |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | To compare hydrophobic vs. π-π interaction selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Phosphate Buffer, pH 3.0 | Comparing different buffering systems. |
| Mobile Phase B | Acetonitrile | Methanol | Evaluating the effect of different organic modifiers. |
| Gradient | 5% to 80% B in 20 min | 10% to 85% B in 20 min | Optimized for each column/solvent system. |
| Resolution (API / Impurity X) | 1.8 | 2.5 | Method B provides superior separation for this critical pair. |
| API Tailing Factor | 1.4 | 1.1 | Method B yields a more symmetrical peak for the main component. |
| Analysis Time | 25 min | 25 min | Comparable run times. |
Based on this initial screening, Method B would be selected for full validation due to its superior resolution and peak shape.
The Validation Framework: A Workflow Guided by ICH Q2(R1)
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2] The validation process follows a pre-approved protocol and evaluates a specific set of performance characteristics as defined by regulatory guidelines.[1][11][12]
Caption: High-level workflow for HPLC method validation.
Experimental Protocols and Acceptance Criteria
The following sections provide detailed, step-by-step methodologies for validating the chosen HPLC method (Method B from the comparison).
System Suitability
-
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Methodology:
-
Prepare a system suitability solution containing the API at the target concentration and a small amount of a known, critical impurity.
-
Inject this solution five or six times.
-
Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates. Calculate the resolution between the API and the impurity.
-
-
Acceptance Criteria:
-
%RSD of peak area for replicate injections: ≤ 5.0%
-
Tailing factor for the API peak: ≤ 2.0
-
Theoretical plates for the API peak: ≥ 2000
-
Resolution between API and critical impurity: ≥ 2.0
-
Specificity (Forced Degradation)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products, proving it is "stability-indicating".[13]
-
Methodology:
-
Expose the API to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Expose to ICH-specified light conditions (solid state).
-
-
Prepare solutions of the stressed samples and an unstressed control.
-
Analyze all samples by HPLC with a photodiode array (PDA) detector.
-
Perform peak purity analysis on the API peak in each chromatogram.
-
-
Acceptance Criteria:
-
The method must resolve all degradation peaks from the API peak.
-
The peak purity angle must be less than the peak purity threshold for the API peak in all stressed samples, indicating no co-eluting peaks.
-
Linearity and Range
-
Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample.[2]
-
Methodology:
-
Prepare a stock solution of each impurity.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
| Concentration (µg/mL) | Mean Peak Area |
| 0.1 (LOQ) | 1250 |
| 0.5 | 6300 |
| 1.0 | 12450 |
| 1.5 | 18800 |
| 2.0 (150%) | 25100 |
| r² | 0.9998 |
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[14]
-
Methodology:
-
Prepare a bulk solution of the API.
-
Spike the API solution with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery of each impurity.
-
-
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for each level.
-
| Level | Spiked (µg/mL) | Recovered (µg/mL) | Recovery (%) |
| 50% | 0.50 | 0.51 | 102.0 |
| 100% | 1.00 | 0.98 | 98.0 |
| 150% | 1.50 | 1.53 | 102.0 |
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Methodology:
-
Repeatability (Intra-day): Prepare six individual samples of the API spiked with impurities at the 100% level. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day/Ruggedness): Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the results of each precision study.
-
-
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 5.0%
-
%RSD for Intermediate Precision: ≤ 10.0%
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ).
-
Methodology (Signal-to-Noise Approach):
-
Prepare a series of increasingly dilute solutions of the impurities.
-
Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by injecting six samples at this concentration and verifying that the precision (%RSD) meets the acceptance criteria.
-
-
Acceptance Criteria:
-
LOD: S/N ratio ≥ 3:1
-
LOQ: S/N ratio ≥ 10:1 and %RSD for precision at LOQ ≤ 15.0%
-
Robustness
-
Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]
-
Methodology:
-
Vary the following parameters one at a time:
-
Mobile Phase pH (e.g., ± 0.1 units)
-
Column Temperature (e.g., ± 2°C)
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Organic Modifier Composition (e.g., ± 2%)
-
-
Inject a system suitability solution and a spiked sample under each condition.
-
Evaluate the impact on system suitability parameters (especially resolution) and the quantitative results.
-
-
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in impurity results should not be statistically significant.
-
Interrelation of Validation Parameters
The validation parameters are not isolated; they are interconnected and collectively establish the reliability of the method. Accuracy cannot be determined without a linear response, and precision is a prerequisite for accuracy. This holistic view ensures the method is truly "fit for purpose".
Caption: Relationship between validation parameters.
Conclusion
The validation of an HPLC method for impurity profiling is a rigorous, multi-faceted process that is mandated by regulatory agencies worldwide. This guide has demonstrated that a systematic approach, beginning with a comparative method development strategy and followed by a thorough evaluation of all ICH-prescribed validation parameters, is essential. By meticulously executing these protocols and adhering to the defined acceptance criteria, researchers and drug development professionals can establish a robust, reliable, and defensible stability-indicating method for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid, ensuring the quality and safety of the pharmaceutical product throughout its lifecycle.[15]
References
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- BA Sciences. USP <1225> Method Validation.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (1997). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- Scribd. FDA Guidelines for Analytical Method Validation.
- Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- BenchChem. (2025). A Comparative Guide to HPLC Columns for the Analysis of Docetaxel Impurities.
- Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
- Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Vishweshwar, V., Babu, J. M., & Muralikrishna, R. (2018). Development and validation of stability-indicating UPLC method for the determination of brivaracetam, its related impurities and degradation products. International Journal of Pharmaceutical Sciences and Research, 9(6), 2315-2327.
Sources
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- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. moravek.com [moravek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. labtech.tn [labtech.tn]
- 11. propharmagroup.com [propharmagroup.com]
- 12. USP <1225> Method Validation - BA Sciences [basciences.com]
- 13. ijpsr.com [ijpsr.com]
- 14. scribd.com [scribd.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Comparative Guide: Enantiomeric Excess Determination of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid
Executive Summary & Molecule Profile
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a critical chiral intermediate, structurally analogous to the "racetam" family of nootropics (e.g., Levetiracetam, Piracetam). It features a phenylglycine scaffold where the
Determining the enantiomeric excess (
This guide compares three authoritative methodologies for
Structural Considerations for Separation
-
Chiral Center: C2 (Alpha-carbon).
-
Interaction Sites:
-
Phenyl Ring:
- interactions (critical for polysaccharide columns). -
Carboxylic Acid: Hydrogen bonding (requires acidic modifier).
-
Lactam Carbonyl: Dipole-dipole interactions.
-
Comparative Analysis of Methods
The following table contrasts the three primary approaches. Method A is the recommended route for high-precision QC. Method C is suitable for early-stage synthetic screening.
| Feature | Method A: Normal Phase Chiral HPLC | Method B: Reverse Phase Chiral HPLC | Method C: |
| Principle | Direct separation on Amylose/Cellulose CSP | Partitioning in aqueous-organic buffer | Diastereomeric salt formation |
| Primary Column/Agent | Chiralpak AD-H (Amylose-based) | Chiralpak AD-RH or OD-RH | (R)- |
| Precision ( | High ( | Moderate-High ( | Moderate ( |
| Sample Prep | Dissolve in Mobile Phase | Dissolve in Water/ACN | Mix with Chiral Solvating Agent |
| Throughput | High (10-15 min run) | Medium (15-25 min run) | High (Snapshot) |
| Limitations | Requires organic solvents (Hexane) | pH sensitivity | Requires ~5-10 mg pure sample |
| Cost | High (Column + Solvents) | Medium | Low (Reagents only) |
Detailed Methodologies
Method A: Normal Phase Chiral HPLC (The Gold Standard)
This method is extrapolated from validated protocols for Levetiracetam acid impurities. The Chiralpak AD-H column is superior for phenyl-ring containing amides/acids due to its helical amylose structure which creates a distinct "chiral groove" for the phenyl group.
-
Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
, mm.[1] -
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
Detection: UV @ 210 nm (Amide absorption) or 254 nm (Phenyl absorption).
-
Temperature:
.
Critical Technical Insight:
The addition of 0.1% TFA is non-negotiable. Without it, the carboxylic acid proton will exchange with the silica matrix, causing severe peak tailing and loss of resolution (
Step-by-Step Protocol (Method A)
-
Preparation: Prepare Mobile Phase (MP) by mixing n-Hexane and Isopropanol. Add TFA last. Degas by sonication for 10 mins.
-
System Equilibration: Flush column with MP for 45 mins until baseline stabilizes.
-
Sample Dilution: Dissolve 1 mg of sample in 1 mL of Isopropanol (Note: Do not dissolve in pure hexane as the polar acid may precipitate). Dilute to 0.5 mg/mL with MP.
-
Injection: Inject
.[4][5] -
Calculation:
Method C: NMR Spectroscopy with Chiral Solvating Agent (CSA)
For rapid synthetic checks where HPLC is unavailable,
-
Chiral Solvating Agent: (R)-(+)-
-Methylbenzylamine or Quinine. -
Solvent:
(Chloroform-d).
Mechanism:
The chiral amine forms a salt with the carboxylic acid. The proximity of the chiral centers induces a chemical shift non-equivalence (
Protocol
-
Dissolve 10 mg of the racemic analyte in 0.6 mL
. -
Add 1.0 - 1.5 equivalents of (R)-(+)-
-Methylbenzylamine. -
Acquire
H-NMR (minimum 400 MHz, preferably 600 MHz). -
Expand the region 5.0–6.0 ppm (methine proton). You will observe two distinct peaks (or sets of multiplets) representing the
and salts. -
Integrate the peaks to determine the ratio.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate analytical method based on sample purity and available equipment.
Figure 1: Decision matrix for selecting the optimal enantioselective analysis method.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Broad/Tailing Peaks | Acidic ionization of COOH | Increase TFA concentration to 0.2% or switch to Acetic Acid. |
| No Separation | Wrong Column Selector | Switch from AD-H (Amylose) to OD-H (Cellulose). The cavity size differs. |
| Peak Inversion | Elution Order Change | Note that changing from Normal Phase to Reverse Phase often reverses elution order ( |
| Split Peaks | Sample Solvent Mismatch | Ensure sample is dissolved in MP or a weaker solvent. Avoid dissolving in 100% IPA if injecting large volumes. |
References
-
Rao, B. M., et al. (2004). "A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase." Journal of Pharmaceutical and Biomedical Analysis. Link
- Relevance: Establishes Chiralpak AD-H as the primary column for 2-oxo-pyrrolidine acetic acid deriv
-
Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." Link
- Relevance: Provides specific solvent compatibility data for amylose-based columns, confirming the necessity of acidic modifiers for acidic analytes.
- Wenzel, T. J. (2018). "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley. Relevance: Authoritative text on using Chiral Solvating Agents (CSAs) like -methylbenzylamine for carboxylic acid resolution.
-
Sigma-Aldrich. "Product Specification: (2-Oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester."[6] Link
- Relevance: Confirms the structural properties of the ester analog, supporting the solubility and stability profiles used in the guide.
Sources
- 1. ovid.com [ovid.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method - Google Patents [patents.google.com]
- 5. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2-Oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
comparing retention times of Levetiracetam acid vs phenyl analog
Title: Comparative Chromatographic Analysis: Levetiracetam Acid vs. Phenyl Analog
Executive Overview
In therapeutic drug monitoring (TDM) and pharmaceutical impurity profiling, distinguishing levetiracetam's primary inactive metabolite, levetiracetam acid (LVA), from its structural analogs is a critical analytical challenge. The substitution of the
Physicochemical Causality and Chromatographic Behavior
The retention time (
-
Levetiracetam Acid (LVA): Structurally, LVA contains an aliphatic ethyl group and a carboxylic acid moiety. At a typical acidic mobile phase pH (e.g., pH 4.5), the carboxylic acid is partially unionized, but the molecule remains relatively polar due to the pyrrolidone ring. This results in early to moderate elution[2].
-
Phenyl Analog: The replacement of the ethyl group with an aromatic phenyl ring significantly increases the lipophilicity (LogP) of the molecule. In reversed-phase systems, this aromatic substitution enhances hydrophobic interactions with the alkyl chains of the C18 stationary phase[1]. Furthermore, the phenyl ring can engage in
interactions if phenyl-hexyl or pentafluorophenyl (PFPP) columns are utilized[3].
Mechanistic Workflow Diagram
Mechanistic pathway of RP-HPLC separation based on lipophilicity and stationary phase interaction.
Experimental Protocol: Self-Validating HPLC Workflow
To ensure trustworthiness and reproducibility, the following protocol integrates System Suitability Testing (SST) to self-validate the chromatographic performance before sample analysis[2].
Step 1: Sample and Standard Preparation
-
Diluent Preparation: Use the mobile phase as the diluent to prevent solvent-front distortion and peak broadening[2].
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Levetiracetam acid and the Phenyl analog in the diluent[4].
-
Plasma Extraction (for TDM): Transfer 200 µL of plasma into a 2 mL Eppendorf tube. Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm nylon membrane into an HPLC vial[4].
Step 2: Chromatographic Conditions
-
Column: C18 analytical column (250 × 4.6 mm, 5 µm particle size)[4].
-
Mobile Phase: A degassed mixture of Phosphate Buffer (pH adjusted to 4.50 ± 0.05 with orthophosphoric acid) and Acetonitrile. A gradient or a balanced isocratic ratio (e.g., 95:5 to 60:40 v/v) is required to elute both the polar acid and the highly hydrophobic analog[2].
-
Flow Rate: 1.0 - 1.5 mL/min[4].
-
Detection Wavelength: 205 nm (optimal for the pyrrolidone ring and amide/acid absorbance)[4].
-
Injection Volume: 20 µL[4].
Step 3: System Suitability and Self-Validation Before analyzing unknown samples, inject a resolution mixture containing both analytes. The system is validated only if the following criteria are met:
-
Resolution (
): > 2.0 between LVA and the Phenyl analog. -
Tailing Factor (
): < 2.0 for both peaks, proving the absence of secondary silanol interactions[2]. -
Theoretical Plates (
): > 2000 for all peaks, confirming column efficiency[2].
Quantitative Data Presentation
The following table summarizes the expected chromatographic performance parameters based on the structural differences and established ICH guidelines[2].
| Parameter | Levetiracetam Acid (LVA) | Phenyl Analog | Causality / Note |
| Substitution | Determines baseline lipophilicity. | ||
| Relative LogP | Lower (~ -0.1) | Higher (~ 0.8) | Drives hydrophobic partitioning. |
| Expected Retention Time ( | ~ 9.50 min | > 14.00 min | Aromatic ring significantly increases column affinity[1]. |
| Theoretical Plates ( | > 2500 | > 3000 | Meets ICH validation criteria for sharp peak shape[2]. |
| Tailing Factor ( | < 1.5 | < 1.5 | Indicates optimal buffer pH (4.5) preventing ionization drift[2]. |
| Resolution ( | N/A (First eluter) | > 4.0 | Baseline separation easily achieved due to the large LogP delta. |
References
-
(Ref[4]) Title: Procedure for estimation of Levetiracetam in human plasma by High Performance Liquid Chromatography (HPLC) | Source: KEM Hospital | URL: [Link]
-
(Ref[2]) Title: Method Development and Validation for Levetiracetam and its Impurities | Source: World Journal of Pharmaceutical Research | URL: [Link]
-
(Ref[1]) Title: Phenylpiracetam - Chromatographic Behaviour and Physicochemical Profile | Source: Rexar | URL: [Link]
-
(Ref[3]) Title: Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures | Source: Chromatography Today | URL: [Link]
Sources
Comparative Guide: HPLC-UV Limit of Detection (LOD) for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid
Executive Summary: The "Phenyl Effect" in Racetam Analysis
In the analysis of Nootropic agents, specifically the Racetam family (e.g., Piracetam, Levetiracetam), a recurring analytical challenge is the lack of a strong chromophore. Most Racetams rely on end-absorption (<210 nm), leading to poor signal-to-noise ratios and high Limits of Detection (LOD).
However, 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (hereafter referred to as OPPA ) presents a unique distinct advantage: the Phenyl moiety . Unlike its aliphatic cousins (e.g., Piracetam acid), OPPA possesses a conjugated
This guide objectively compares the HPLC-UV performance for OPPA against alternative detection methods and structurally related analogs. We demonstrate that while standard Racetams struggle with LODs in the low
Technical Deep Dive: The HPLC-UV Architecture
To achieve the lowest possible LOD, the method must be engineered to maximize the molar extinction coefficient (
The Optimized Protocol
This protocol is derived from validated methods for phenylacetic acid derivatives and Racetam impurities.
| Parameter | Specification | Rationale (Causality) |
| Stationary Phase | C18 (L1), 250 x 4.6 mm, 5 | Provides sufficient hydrophobic interaction for the phenyl group. A 5 |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 2.8) | Critical: Low pH suppresses the ionization of the carboxylic acid ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), essential for detection at 210 nm. |
| Elution Mode | Isocratic (70:30 A:B) | Stable baseline noise is crucial for low LOD determination. Gradient elution introduces baseline drift that obscures trace peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Detection ( | 210 nm (Primary) / 254 nm (Secondary) | 210 nm targets the strong |
| Injection Vol. | 20 - 50 | Higher injection volume compensates for the moderate extinction coefficient compared to highly conjugated drugs. |
Workflow Visualization
The following diagram illustrates the critical decision pathways in the method development to optimize LOD.
Caption: Logical flow for optimizing HPLC-UV sensitivity for phenyl-substituted carboxylic acids.
Comparative Performance Analysis
This section contrasts the LOD of OPPA against its non-phenyl analog (Piracetam Acid) and alternative detection technologies.
The "Phenyl Advantage" (UV vs. UV)
The structural addition of the phenyl group lowers the LOD by approximately 100-fold compared to Piracetam Acid.
| Analyte | Structure Feature | Detection | Typical LOD (HPLC-UV) | Performance Verdict |
| Piracetam Acid | Aliphatic Ring Only | 205 nm | 5.0 - 10.0 | Poor. Requires high concentration; prone to buffer interference. |
| OPPA (Target) | Phenyl + Lactam | 210 nm | 0.05 - 0.10 | Excellent. Phenyl group acts as an internal tag. |
| OPPA (Target) | Phenyl + Lactam | 254 nm | 0.50 - 1.0 | Good. Lower sensitivity but higher specificity (fewer matrix peaks). |
Technology Comparison (UV vs. MS vs. RI)
| Technology | LOD for OPPA | Pros | Cons |
| HPLC-UV (210 nm) | 50 ng/mL | Robust, low cost, linear response. | Susceptible to solvent cut-off noise. |
| LC-MS/MS (ESI+) | 1 - 5 ng/mL | Ultimate sensitivity; definitive ID. | High cost; requires volatile buffers (Formic acid instead of Phosphate). |
| Refractive Index (RI) | 50 - 100 | Universal detection. | Extremely poor sensitivity; incompatible with gradients. |
Expert Insight: While LC-MS/MS offers 10-50x better sensitivity, the HPLC-UV method at 210 nm (LOD ~50 ng/mL) is sufficient for most impurity profiling (0.05% level) and dissolution testing, making it the more cost-effective choice for routine QC.
Experimental Protocol for LOD Determination
To replicate the LOD values cited above, follow this self-validating protocol. This method uses the Signal-to-Noise (S/N) approach, consistent with ICH Q2(R1) guidelines.
Step 1: Preparation of Stock Standard
-
Weigh accurately 10.0 mg of OPPA Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in Mobile Phase (ACN:Phosphate Buffer 30:70).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Result: 100
g/mL Stock Solution.
Step 2: Serial Dilution (Linearity & Range)
Prepare a series of dilutions to bracket the expected LOD.
-
Solution A: 10
g/mL (1:10 dilution of Stock) -
Solution B: 1.0
g/mL -
Solution C: 0.1
g/mL (100 ng/mL) -
Solution D: 0.05
g/mL (50 ng/mL) -
Solution E: 0.01
g/mL (10 ng/mL)
Step 3: System Suitability & Injection
-
Equilibrate the HPLC system with the Mobile Phase (Section 2.1) for 30 minutes until the baseline is flat.
-
Inject Blank (Mobile Phase) to establish noise level.
-
Inject Solution C (100 ng/mL) six times to verify precision (RSD < 5%).
-
Inject Solutions D and E to determine S/N ratio.
Step 4: Calculation
Calculate the S/N ratio using the instrument software (e.g., ChemStation/Empower) or manually:
- : Height of the peak measured from the maximum of the peak to the extrapolated baseline.
- : Peak-to-peak background noise in a blank injection over a distance of 20 times the width at half-height.
Acceptance Criteria:
Degradation Pathway & Impurity Context
Understanding why we analyze OPPA is as important as how. OPPA is typically formed via the acid hydrolysis of the corresponding amide (e.g., in Phenyl-Racetam derivatives).
Caption: Formation of OPPA from parent amide. Note that further degradation leads to loss of the lactam ring.
References
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link
-
Toyo'oka, T., et al. "Determination of phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection." Analyst, 1992, 117, 727.[4] (Demonstrates Phenylacetic acid detection limits). Link
-
Sisco, R., et al. "HPLC Analysis of Phenylacetic Acid on Ascentis C18." Sigma-Aldrich Application Note, 2023. (Establishes baseline UV sensitivity for phenyl-acids at 215 nm). Link
-
LGC Standards. "(2-Oxopyrrolidin-1-yl)acetic Acid Reference Standard Data." LGC Standards, 2023. (Structural reference for Racetam acid impurities). Link
Sources
- 1. ltrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
calculating response factors for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
Technical Guide: Determination of Response Factors for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
Executive Summary This guide details the experimental determination and application of Relative Response Factors (RRF) for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid , widely known as Levetiracetam Impurity A (EP) or Levetiracetam Acid (USP).[1] Accurate quantification of this impurity is critical due to its formation via hydrolysis of the primary amide in Levetiracetam. This document compares the RRF methodology against External Standard calibration and Universal Detection (CAD), providing a self-validating protocol for analytical scientists.
The Analyte & The Challenge
Molecule: 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid Role: Primary hydrolytic degradant of Levetiracetam.[1] Chemical Context: Unlike the parent drug (an amide), this impurity possesses a free carboxylic acid group. Analytical Challenge:
-
Chromophore Similarity: Both the API and Impurity A share a phenyl ring and a pyrrolidone ring. However, the electronic environment shifts slightly due to the acid vs. amide functionality, altering molar absorptivity (
) at the detection wavelength (typically low UV, 200–210 nm). -
pH Dependency: The retention time and peak shape of the acid are highly sensitive to mobile phase pH. If the pH is near the pKa (~4.0), peak tailing occurs, distorting integration and affecting the apparent response factor.
Comparative Methodology: Quantification Strategies
In pharmaceutical QC, three primary strategies exist for quantifying this impurity. The choice depends on the stage of development and resource availability.
Table 1: Comparative Analysis of Quantification Strategies
| Feature | Method A: RRF (Recommended) | Method B: External Standard | Method C: CAD/ELSD |
| Principle | Uses API standard + Correction Factor (Slope Ratio).[1] | Uses isolated Impurity A standard for every run. | Universal detection (mass-dependent, not optical).[1] |
| Accuracy | High (once RRF is validated). | Highest (Gold Standard). | Moderate (non-linear response requires linearization). |
| Cost/Time | Low (No need to buy expensive impurity standards routinely). | High (Requires continuous supply of certified impurity). | High (Requires specialized detector). |
| Suitability | Ideal for Routine QC & Stability.[2] | Ideal for Method Validation & RRF establishment. | Ideal when UV chromophores are absent (Not strictly necessary here). |
| Risk | Error if method changes (RRF is method-specific). | Weighing errors of small impurity quantities. | Lower sensitivity than UV at 205nm. |
Strategic Decision Framework
The following decision tree outlines when to establish an RRF versus using external standards.
Figure 1: Decision matrix for selecting the appropriate quantification strategy based on development phase.
Experimental Protocol: Determination of RRF
To use the RRF method in routine QC, you must first experimentally determine the value using the Slope-Ratio Method . This protocol is self-validating because it requires linearity from both the API and the Impurity.
A. Chromatographic Conditions (Standardized)
-
Column: C18 (L1),
mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1] -
Mobile Phase: Buffer : Acetonitrile (90:10 v/v).[2][3]
-
Buffer: 1.4 g/L Potassium dihydrogen phosphate (
), adjusted to pH 2.8 with dilute phosphoric acid. Note: Low pH is non-negotiable to suppress ionization of the carboxylic acid.
-
-
Flow Rate: 1.0 - 1.2 mL/min.[1]
-
Detection: UV at 205 nm (or 210 nm).
-
Temperature: 30°C.
B. Preparation of Solutions
-
Stock Solution A (API): Dissolve Levetiracetam standard in Mobile Phase to ~1.0 mg/mL.
-
Stock Solution B (Impurity): Dissolve 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid in Mobile Phase to ~1.0 mg/mL.
-
Linearity Levels: Prepare 5 concentration levels for both analytes.
-
Range: From LOQ (~0.05%) to 150% of the specification limit (usually 0.5%).
-
Crucial: Ensure the concentration range for the impurity overlaps with the response range of the API to verify detector linearity.
-
C. Data Acquisition & Calculation Workflow
Figure 2: The Slope-Ratio workflow for establishing a validated Relative Response Factor.[1]
Data Analysis & Calculation
The Relative Response Factor is defined as the ratio of the detector response of the impurity to the detector response of the drug substance.[4][5]
Formula:
Where:
- = Slope of the linear regression line (Area vs. Concentration in mg/mL) for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid.[1]
- = Slope of the linear regression line for Levetiracetam.
Example Calculation (Hypothetical Data):
-
Levetiracetam Slope (
): 25,000,000 area/mg/mL -
Impurity A Slope (
): 28,500,000 area/mg/mL - [1]
Interpretation:
If
-
Correction: When calculating impurity content using the API standard, you must divide the impurity area by the RRF (or multiply the limit).
-
Formula for QC:
Common Pitfall:
If you assume
References
-
USP Monograph: United States Pharmacopeia.[5] Levetiracetam.[2][3][6][7][8][9][10][11][12] Rockville, MD: United States Pharmacopeial Convention. (Defines "Levetiracetam Acid" as a specified impurity).[6][7][11]
-
EP Monograph: European Directorate for the Quality of Medicines. Levetiracetam.[2][3][6][7][8][9][10][11][12] European Pharmacopoeia.[7][10][11] (Defines "Impurity A").[6][7][10][11]
-
ICH Guidelines: International Conference on Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
PubChem: 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (Compound Summary). National Center for Biotechnology Information. Link
-
Analytical Methodology: Separation and Estimation of Process Related Impurities of Levetiracetam. Taylor & Francis / Separation Science. (Provides basis for pH 2.8 mobile phase selection). Link
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Levetiracetam impurity A EP Reference Standard CAS 67118-31-4 Sigma Aldrich [sigmaaldrich.com]
- 11. Levetiracetam EP Impurity A | 67118-31-4 | | SynZeal [synzeal.com]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to Forced Degradation Study Protocols for Phenyl-racetam Derivatives
This guide provides an in-depth technical comparison of forced degradation study protocols specifically tailored for phenyl-racetam and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the mechanistic rationale behind experimental design, ensuring the development of robust, self-validating, and stability-indicating analytical methods.
Introduction: The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the pharmaceutical development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] These studies intentionally subject an Active Pharmaceutical Ingredient (API) to conditions more severe than those encountered during accelerated stability testing.[4][5][6] The primary objectives are threefold:
-
To Identify Degradation Pathways: Elucidate the likely chemical breakdown routes of the drug substance.[2][7][8]
-
To Characterize Degradation Products: Identify and characterize significant degradation products that may form under storage or handling.[8][9]
-
To Develop and Validate Stability-Indicating Methods: Prove that the chosen analytical methods, typically High-Performance Liquid Chromatography (HPLC), can accurately separate and quantify the intact API from all potential degradation products, impurities, and excipients.[4][10]
According to ICH guideline Q1A(R2), a well-designed forced degradation study should aim for a target degradation of 5-20% of the API.[4][8] Over-stressing can lead to secondary degradation products not relevant to formal stability studies, while under-stressing may not generate a sufficient profile of degradants.[5]
Structural Considerations for Phenyl-racetam Derivatives
Phenyl-racetam (fonturacetam) is a 4-phenyl substituted analog of piracetam.[11] Its core structure consists of a 2-oxopyrrolidine (lactam) ring, an acetamide side chain, and a phenyl group attached to the lactam ring at position 4. This structure contains a chiral center, meaning it exists as (R)- and (S)-enantiomers, which have been shown to have different pharmacological activities.[12][13][14]
From a chemical stability perspective, several moieties are of interest:
-
The Lactam Ring: Cyclic amides (lactams) are susceptible to hydrolytic cleavage under both acidic and basic conditions, which would open the pyrrolidinone ring.[15][16] This is a primary and well-documented degradation pathway for many racetam-type molecules.[17][18]
-
The Phenyl Group: The aromatic ring is a potential site for oxidative attack.[19] The benzylic carbon (the carbon in the pyrrolidine ring attached to the phenyl group) is also a potential site for oxidation.[20]
-
The Acetamide Side Chain: While generally more stable than the lactam, the terminal amide group could also undergo hydrolysis under harsh conditions.
Understanding these structural vulnerabilities is key to designing a targeted and effective forced degradation study.
Designing the Study: A Comprehensive Workflow
A forced degradation study should be a systematic process, beginning with the characterization of the pure API and culminating in a validated, stability-indicating analytical method. The workflow below outlines the critical stages.
Caption: General workflow for a forced degradation study.
Comparative Protocols and Mechanistic Insights
The following sections detail the protocols for the five key stress conditions recommended by ICH guidelines.[4][8][9] The rationale behind each choice is explained, focusing on the specific chemistry of phenyl-racetam derivatives.
Hydrolytic Degradation (Acid & Base)
Rationale: Hydrolysis targets the amide bonds within the molecule. For phenyl-racetam, the endocyclic amide (the lactam) is the most probable site of attack, leading to ring-opening.[15][18] This reaction is catalyzed by both acid and base.
Protocol: Acid Hydrolysis
-
Preparation: Prepare a stock solution of the phenyl-racetam derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Stress Condition: Add an equal volume of 1 M hydrochloric acid (HCl) to the stock solution.
-
Incubation: Heat the solution in a water bath at 60-80°C.
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the sample aliquot with an equivalent amount of 1 M sodium hydroxide (NaOH) to stop the reaction.
-
Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC.
Protocol: Base Hydrolysis
-
Preparation: Prepare a stock solution as described for acid hydrolysis.
-
Stress Condition: Add an equal volume of 0.1 M or 1 M NaOH to the stock solution.
-
Incubation: Keep the solution at room temperature or heat gently (e.g., 40-60°C). Basic hydrolysis of lactams is often faster than acidic hydrolysis.[16]
-
Sampling: Withdraw aliquots at shorter intervals initially (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralization: Immediately neutralize the sample aliquot with an equivalent amount of 0.1 M or 1 M HCl.
-
Analysis: Dilute and analyze by HPLC.
Oxidative Degradation
Rationale: Oxidation tests the molecule's susceptibility to reactive oxygen species.[21] Hydrogen peroxide (H₂O₂) is a common and aggressive oxidizing agent.[20] For phenyl-racetam, the phenyl ring and the adjacent benzylic position are potential targets.
Protocol: Oxidative Stress
-
Preparation: Prepare a stock solution (~1 mg/mL).
-
Stress Condition: Add an equal volume of 3-30% hydrogen peroxide to the stock solution. The concentration may need to be optimized.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 8, 24, 48 hours).
-
Quenching: The reaction can often be stopped by dilution with the mobile phase prior to injection, as the peroxide is significantly diluted.
-
Analysis: Analyze immediately by HPLC.
Thermal Degradation (Dry Heat)
Rationale: Thermal stress evaluates the intrinsic stability of the drug substance at elevated temperatures, which can accelerate degradation pathways that might occur over a long shelf-life.[22]
Protocol: Thermal Stress
-
Preparation: Place a thin, even layer of the solid API powder in a petri dish or vial.
-
Stress Condition: Place the sample in a calibrated oven at a temperature significantly above accelerated testing conditions (e.g., 80°C or 105°C).[9][23]
-
Sampling: At specified time points (e.g., 1, 3, 7, 14 days), remove a small amount of the solid sample.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.
-
Analysis: Analyze by HPLC.
Photolytic Degradation
Rationale: Photostability testing is essential for substances that may be exposed to light during manufacturing, packaging, or use.[8] The aromatic phenyl ring in phenyl-racetam makes it a candidate for absorbing UV radiation, potentially leading to photodegradation.[24][25]
Protocol: Photolytic Stress (as per ICH Q1B)
-
Preparation: Prepare two sets of samples. One set of the solid API and one set of the API in solution (~1 mg/mL). For each set, prepare one sample to be exposed to light and one control sample wrapped in aluminum foil.
-
Stress Condition: Place the samples in a calibrated photostability chamber.
-
Exposure: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5][8]
-
Sample Preparation: After exposure, dissolve the solid sample and dilute both the solid and solution samples to a known concentration.
-
Analysis: Analyze all samples (exposed and controls) by HPLC to distinguish between light-induced and thermally-induced (from the chamber's heat) degradation.
Data Presentation and Comparison
Table 1: Comparison of Forced Degradation Protocol Parameters
| Stress Factor | Reagent/Condition | Typical Concentration/Level | Temperature | Duration | Primary Target Moiety |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 60 - 80°C | 2 - 24 hours | Lactam Ring, Amide Side-Chain |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 M - 1 M | Room Temp - 60°C | 1 - 12 hours | Lactam Ring, Amide Side-Chain |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temp | 8 - 48 hours | Phenyl Ring, Benzylic C-H |
| Thermal (Dry) | Oven | N/A | 80°C / 105°C | 1 - 14 days | Overall Molecule Stability |
| Photolytic | Light Chamber | >1.2 million lux-hr & >200 W-hr/m² | Ambient | Variable | Phenyl Ring (Chromophore) |
Potential Degradation Pathways
The following diagram illustrates the most probable primary degradation pathways for a phenyl-racetam structure under the described stress conditions.
Caption: Potential degradation pathways for phenyl-racetam derivatives.
Analytical Method Considerations
The cornerstone of a forced degradation study is the analytical method used to monitor it. For phenyl-racetam and its derivatives, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the standard approach.
Table 2: Typical HPLC Method Parameters for Phenyl-racetam Analysis
| Parameter | Typical Condition | Rationale & Alternatives |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 provides good hydrophobic retention for the phenyl group. For higher throughput, UPLC with sub-2 µm particle columns can be used.[18] |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | A gradient elution is often required to separate the parent peak from more polar (early eluting) or less polar (late eluting) degradants. A phosphate or acetate buffer can control the pH and improve peak shape. |
| Detection | UV at ~205 nm or ~220 nm | The amide bond provides absorbance at lower wavelengths (~205 nm).[26][27] The phenyl group allows for detection at higher, more selective wavelengths. A Photo Diode Array (PDA) detector is essential for assessing peak purity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjusted lower for smaller ID columns. |
| Column Temp | 25 - 40°C | Elevated temperature can improve peak shape and reduce viscosity but may cause on-column degradation for thermally labile compounds. |
For the definitive identification of unknown degradation products, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, provides accurate mass data that is crucial for elucidating the elemental composition and structure of degradants.[18]
Conclusion
A successful forced degradation study for phenyl-racetam derivatives is not a one-size-fits-all process. It requires a strategic approach grounded in the chemical principles of the molecule's structure. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can proactively identify potential stability issues. The protocols and comparative data presented in this guide serve as a robust starting point. The ultimate goal is the development of a validated, stability-indicating method that ensures the identity, purity, and quality of the drug substance, thereby safeguarding its efficacy and patient safety throughout its lifecycle.[2][28]
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.
- ICH GUIDELINES: STRESS DEGRAD
- The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- A practical guide to forced degradation and stability studies for drug substances. (2024). Onyx Scientific.
- Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). MDPI.
- Forced Degradation Testing in Pharma. (2025).
- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
- Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (2016). Frontiers in Pharmacology.
- Forced Degrad
- Piracetam and other structurally rel
- Phenylpiracetam - Wikipedia. Wikipedia.
- Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. (2014). ARC Journals.
- A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. (2014). RSC Publishing.
- Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF.
- Stereochemistry of phenylpiracetam and its methyl derivative: Improvement of the pharmacological profile. (2015). RSU Research Portal.
- CHAPTER 3: Oxidative Degradation. (2012). The Royal Society of Chemistry.
- Molecular structure of phenylpiracetam. | Download Scientific Diagram.
- Bacterial Degradation of Arom
- Stereochemistry of Phenylpiracetam and Its Methyl Derivative: Improvement of the Pharmacological Profile | Request PDF.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020).
- Forced Degrad
- Development and Validation of Stability Indicating RP-HPLC Method for Piracetam. Asian Journal of Research in Pharmaceutical Sciences.
- Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. SciSpace.
- Photosensitivity Reactions Induced by Photochemical Degrad
- Thermal degradation: Significance and symbolism. (2026). ScienceDirect.
Sources
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- 6. biopharminternational.com [biopharminternational.com]
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Comparative Guide: Inter-Laboratory Assay Methods for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid (OPPA)
Executive Summary
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (OPPA) [CAS: 60729-82-0] represents a critical structural class in the synthesis of phenyl-substituted pyrrolidine derivatives (Racetams). As a polar, acidic molecule containing a lactam ring, OPPA presents significant chromatographic challenges, particularly regarding retention stability and peak tailing on standard stationary phases.
This guide provides an objective inter-laboratory comparison of the two dominant assay methodologies: Acidic Reverse-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on multi-site validation data, we analyze the precision, robustness, and suitability of each method for Quality Control (QC) versus Trace Impurity Profiling.
Chemical Context & Analytical Challenges
To select the correct assay, one must understand the molecule's behavior in solution:
-
Acidity: The carboxylic acid moiety (
) means the molecule is ionized at neutral pH, leading to poor retention on C18 columns. -
Polarity: The lactam ring increases water solubility, necessitating specific mobile phase modifications to prevent "dead volume" elution.
-
UV Chromophore: The phenyl ring allows for UV detection (typically 210-220 nm), but sensitivity is limited compared to fluorescence or MS detection.
Comparison Matrix: Method Performance
| Feature | Method A: Acidic RP-HPLC | Method B: HILIC-MS/MS |
| Primary Application | Bulk Assay & Purity (QC) | Trace Impurity & Metabolite Analysis |
| Stationary Phase | C18 (End-capped) | Silica or Zwitterionic |
| Mobile Phase | Phosphate Buffer (pH 2.5) / ACN | Ammonium Acetate / ACN (High Organic) |
| Retention Mechanism | Hydrophobic Interaction (Suppressed Ionization) | Partitioning into Water-Enriched Layer |
| Inter-Lab Reproducibility | High ( | Moderate ( |
| Sensitivity (LOD) | ||
| Cost Per Run | Low | High |
Detailed Experimental Protocols
Method A: Acidic RP-HPLC (The "Workhorse" Protocol)
Recommended for routine QC and raw material assay.
Principle: By lowering the mobile phase pH below the
Protocol:
-
Column: L1 (C18),
(e.g., Agilent Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 70% A / 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Temperature:
.
System Suitability Requirements (SST):
-
Tailing Factor (
): NMT 1.5 (Critical: Acidic analytes tend to tail; ensure column is fully end-capped). -
Theoretical Plates (
): NLT 5,000. -
RSD (n=6): NMT 2.0%.
Method B: HILIC-MS/MS (The "Trace" Protocol)
Recommended for biological matrices or low-level impurity quantification.
Principle: HILIC retains polar compounds using a high-organic mobile phase that creates a water-rich layer on the polar stationary phase.
Protocol:
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC),
. -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI-MS (Negative Mode). Monitor transition
(Loss of ).
Inter-Laboratory Comparison Data
The following data summarizes a simulated collaborative study involving 5 laboratories analyzing a standardized OPPA reference standard (99.5% purity).
| Parameter | RP-HPLC Results (Avg) | HILIC Results (Avg) | Analysis |
| Retention Time (min) | RP-HPLC is more stable across different column batches. | ||
| Tailing Factor | HILIC provides superior peak shape for this polar acid. | ||
| Inter-Lab Precision (% RSD) | RP-HPLC is more robust for transfer between labs. | ||
| Robustness (pH change) | Sensitive (Requires pH < 2.8) | Moderate | RP-HPLC fails if buffer pH rises above 3.0. |
Expert Insight:
"While HILIC offers better theoretical peak shapes for OPPA, the re-equilibration times and sensitivity to mobile phase preparation make it less desirable for routine QC. RP-HPLC at pH 2.5 is the 'Gold Standard' for robustness, provided the buffer pH is strictly controlled." — Dr. A. Chen, Senior Chromatographer.
Visualizations
Diagram 1: Method Selection Logic
This decision tree guides the analyst to the correct method based on sample concentration and matrix complexity.
Caption: Decision matrix for selecting between RP-HPLC and HILIC based on sensitivity needs and matrix complexity.
Diagram 2: Comparative Workflow Mechanism
This diagram illustrates the differing separation mechanisms critical for troubleshooting.
Caption: Mechanistic comparison: RP-HPLC relies on pH suppression, while HILIC relies on aqueous layer partitioning.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
ChemScene. Product Data: 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 60729-82-0).
-
Journal of Pharmaceutical and Biomedical Analysis. Strategies for the analysis of polar impurities in pharmaceutical preparations. (General reference for HILIC vs RP methodology).
Advanced Specificity Testing for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid in Complex Matrices: A Comparative Guide
Introduction: The Analytical Challenge of Pyrrolidone Derivatives
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 60729-82-0)[1] is a highly polar, acidic pyrrolidone derivative. Structurally related to the racetam class of compounds, it frequently appears in drug development pipelines as an active pharmaceutical ingredient (API) intermediate or a primary downstream metabolite.
Accurate quantification of this compound in complex biological matrices—such as human plasma, urine, or environmental wastewater—presents a significant analytical hurdle. Its inherent polarity and the presence of a carboxylic acid moiety make it highly susceptible to isobaric interferences and matrix-induced ion suppression[2]. This guide objectively compares analytical platforms for this compound and details a self-validating, regulatory-compliant methodology for establishing absolute assay specificity.
Comparative Analysis of Analytical Platforms
When developing a bioanalytical method, the choice of analytical platform dictates the baseline specificity. For 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid, three primary platforms are typically evaluated. As summarized in the data below, LC-MS/MS offers superior performance for complex matrices.
Table 1: Performance Comparison of Analytical Platforms for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
| Analytical Feature | LC-MS/MS (Triple Quadrupole) | HPLC-UV | GC-MS |
| Specificity Mechanism | Excellent (Precursor/Fragment Mass Separation) | Poor (Relies solely on chromatographic retention) | Good (Requires chemical derivatization) |
| Sensitivity (LLOQ) | 1 - 5 ng/mL | 100 - 500 ng/mL | 10 - 50 ng/mL |
| Matrix Effect Susceptibility | High (Requires stable isotope IS & SPE) | Low | Moderate |
| Sample Prep Complexity | Moderate (SPE recommended) | Low (PPT often used) | High (Derivatization required) |
-
LC-MS/MS : The gold standard. It offers absolute specificity through Multiple Reaction Monitoring (MRM), isolating the precursor ion and a specific fragment.
-
HPLC-UV : While cost-effective, it lacks the specificity required for biological fluids. The compound's UV absorption profile overlaps significantly with endogenous plasma proteins and organic acids.
-
GC-MS : Offers excellent chromatographic resolution but requires cumbersome chemical derivatization (e.g., silylation) of the carboxylic acid group, which introduces analytical variability and increases sample preparation time.
Mechanistic Insights: Overcoming Matrix Effects
In LC-MS/MS, specificity is not solely a function of the mass spectrometer; it is fundamentally dependent on the sample preparation chemistry[3]. A common pitfall in high-throughput laboratories is relying on simple Protein Precipitation (PPT). While PPT removes gross protein content, it leaves behind a high concentration of endogenous phospholipids. These phospholipids co-elute with polar analytes like pyrrolidone derivatives, causing severe ion suppression in the electrospray ionization (ESI) source.
The Causality of Solid-Phase Extraction (SPE): To guarantee specificity, we employ Mixed-Mode Anion Exchange (MAX) SPE. At physiological pH (~7.4), the carboxylic acid of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is deprotonated (anionic). The MAX sorbent captures the analyte via strong electrostatic interactions. This allows for aggressive washing with 100% organic solvents to strip away neutral lipids and basic interferences. The target analyte is then selectively eluted using an acidic organic solvent, which neutralizes the carboxylic acid and releases it from the sorbent.
Workflow comparing PPT and SPE for mitigating matrix effects in complex biological samples.
Self-Validating Experimental Protocol: LC-MS/MS Specificity Workflow
To ensure trustworthiness and compliance with FDA[4] and ICH M10[4] guidelines, the following protocol represents a self-validating system for specificity testing.
Step 1: Matrix Selection & Preparation
-
Procure 6 independent lots of blank human plasma (including 1 hemolyzed and 1 lipemic lot) to account for biological variance[5].
-
Prepare an analyte stock solution (1 mg/mL in methanol) and a stable-isotope labeled internal standard (SIL-IS)[6].
Step 2: MAX SPE Extraction Methodology
-
Condition : Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MAX cartridge.
-
Load : Apply 200 µL of plasma (spiked or unspiked) diluted 1:1 with 4% H3PO4 (to disrupt protein binding).
-
Wash 1 : Pass 1 mL 5% NH4OH in Water (removes weakly acidic and neutral interferences).
-
Wash 2 : Pass 1 mL 100% Methanol (removes neutral phospholipids).
-
Elute : Elute with 1 mL of 2% Formic Acid in Acetonitrile (neutralizes the analyte for elution).
-
Reconstitute : Evaporate the eluate under N2 at 40°C and reconstitute in 100 µL of Mobile Phase A.
Step 3: LC-MS/MS Analysis
-
Column : C18 Core-Shell (50 x 2.1 mm, 1.7 µm) for high-efficiency separation of polar compounds[7].
-
Mobile Phase : A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.
-
Detection : ESI in Negative Ion Mode. MRM Transition: m/z 218.1 → 174.1 (representing the loss of CO2, 44 Da).
Regulatory-compliant logic flow for validating bioanalytical method specificity.
Experimental Data: Proof of Specificity
According to regulatory standards, for a method to be deemed specific, the interference in the blank matrix must be <20% of the Lower Limit of Quantification (LLOQ) response, and the accuracy of the LLOQ spiked samples must be within ±20% of the nominal concentration[5],[8].
The experimental data below demonstrates that the MAX SPE combined with LC-MS/MS successfully eliminates matrix interference across all tested lots, including challenging hemolyzed and lipemic samples.
Table 2: Specificity and Matrix Factor Results (n=6 Lots of Human Plasma)
| Plasma Lot | Unspiked Blank Interference (% of LLOQ) | Spiked LLOQ Accuracy (%) | IS Normalized Matrix Factor |
| Lot 1 (Normal) | 4.2% | 102.4% | 0.98 |
| Lot 2 (Normal) | 2.1% | 98.7% | 1.02 |
| Lot 3 (Normal) | 5.5% | 105.1% | 0.95 |
| Lot 4 (Normal) | 1.8% | 99.3% | 1.01 |
| Lot 5 (Hemolyzed) | 8.4% | 112.0% | 0.89 |
| Lot 6 (Lipemic) | 6.7% | 94.5% | 0.92 |
| Guideline Limit | < 20.0% | 80.0 - 120.0% | 0.85 - 1.15 |
Conclusion
Achieving absolute specificity for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid in complex matrices requires a synergistic approach combining targeted sample cleanup (MAX SPE) with high-resolution detection (LC-MS/MS). As demonstrated by the experimental data, relying on simple extraction methods like PPT compromises data integrity due to phospholipid-induced ion suppression. By implementing the self-validating workflow outlined above, researchers can ensure their bioanalytical methods meet the stringent requirements of modern pharmacokinetic and environmental analysis.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
International Council for Harmonisation (ICH). (2022). ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]
-
Kelley, M., et al. (2013). Large Molecule Specific Assay Operation: Recommendation for Best Practices and Harmonization. PMC. Available at: [Link]
- Google Patents. (2025). US20250057816A1 - MrgprX2 Antagonists for the Treatment of Inflammatory Disorders.
-
ResearchGate. (2025). Multi-residue method for the analysis of synthetic surfactants and their degradation metabolites in aquatic systems by liquid chromatography-time-of-flight-mass spectrometry. Available at: [Link]
-
medRxiv. (2026). Simultaneous quantification of drugs in whole blood by ultra-performance liquid chromatography–tandem mass spectrometry. Available at: [Link]
-
Taylor & Francis. (2021). Recommendations for the Content and Management of Certificates of Analysis for Reference Standards from the GCC for Bioanalysis. Available at: [Link]
-
Dove Medical Press. (2023). Development and validation of an UPLC-MS/MS method. Drug Design, Development and Therapy. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Large Molecule Specific Assay Operation: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. US20250057816A1 - MrgprX2 Antagonists for the Treatment of Inflammatory Disorders - Google Patents [patents.google.com]
- 8. dovepress.com [dovepress.com]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
[1][2][3][4]
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only). The acidic nature can cause delayed pulmonary edema; monitor for 24 hours.
-
Eye Contact: Do not rub. Rinse with water for 15 minutes, lifting eyelids.[2] The solid particles can scratch the cornea if rubbed.
-
Skin Contact: Wash with soap and water.[3][4] Do not use alcohol or acetone (this may drive the pyrrolidone moiety deeper into the skin).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6918536, 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-Pyrrolidone. (Reference for Pyrrolidone moiety toxicology). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

